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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Natural Sources and Isolation of 3-Hydroxy-5,6-dihydro-2H-pyran-2-one Derivatives

Introduction and Biological Significance The 5,6-dihydro-2H-pyran-2-one scaffold, often referred to as a dihydropyranone or α,β-unsaturated δ-lactone, is a privileged structural motif in natural product chemistry and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Biological Significance

The 5,6-dihydro-2H-pyran-2-one scaffold, often referred to as a dihydropyranone or α,β-unsaturated δ-lactone, is a privileged structural motif in natural product chemistry and drug discovery[1]. While simple derivatives like 6-pentyl-5,6-dihydro-2H-pyran-2-one are recognized as volatile organic compounds in fruits[2], the specific 3-hydroxy-5,6-dihydro-2H-pyran-2-one derivatives represent a highly specialized class of molecules.

These compounds are characterized by a hydrogenated pyran ring bearing a ketone, one double bond, and a critical hydroxyl group at the C-3 position[1]. In nature, these derivatives emerge through two primary pathways:

  • Secondary Metabolism: Produced enzymatically by fungi and plants (e.g., Engelhardia spicata) via polyketide synthase (PKS) pathways[3][4].

  • Non-Enzymatic Post-Translational Modification: Generated in situ within food matrices (such as apples) where oxidized L-ascorbate (dehydroascorbate) reacts with reactive cysteine residues in proteins (like the major apple allergen Mal d 1), forming a covalently bound 3-hydroxy-5,6-dihydro-2H-pyran-2-one thioether adduct[5].

Understanding the isolation and structural elucidation of these derivatives is critical for researchers investigating food allergies, immunomodulatory natural products, and novel synthetic building blocks[4].

Biosynthetic and Chemical Pathways

The natural occurrence of 3-hydroxy-5,6-dihydro-2H-pyran-2-one derivatives is not limited to traditional secondary metabolite extraction. Recent structural biology studies have revealed that the 3-hydroxy-5,6-dihydro-2H-pyran-2-one moiety can be formed via S-ascorbylation [5].

When plant tissues undergo oxidative stress or mechanical processing, natural ascorbate is oxidized to dehydroascorbate. This oxidized species exhibits a high propensity to react with the nucleophilic thiol groups of surface-exposed cysteine residues in proteins. The resulting degradation and cyclization form a stable 3-hydroxy-5,6-dihydro-2H-pyran-2-one ring directly attached to the protein[5].

G A L-Ascorbate (Food Matrix) B Dehydroascorbate (Oxidized Form) A->B Oxidative Stress D S-Ascorbylation Reaction B->D C Protein Reactive Cysteine (e.g., Mal d 1) C->D E 3-Hydroxy-5,6-dihydro- 2H-pyran-2-one Adduct D->E Covalent Modification

Pathway of non-enzymatic 3-hydroxy-5,6-dihydro-2H-pyran-2-one formation via S-ascorbylation.

Quantitative Data and Structural Elucidation

Accurate structural elucidation of isolated pyranone derivatives relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. The bifunctional nature of the 3-hydroxy-5,6-dihydro-2H-pyran-2-one ring—featuring both an α,β-unsaturated lactone and an enolic hydroxyl group—yields distinct chemical shifts[1][5].

Below is a summarized table of key quantitative data and expected NMR chemical shifts used to validate the successful isolation of these derivatives.

Property / ParameterValue / Chemical ShiftSignificance / Causality
Molecular Formula (Core) C₅H₆O₃ (Base structure)Determines the foundational mass for HRMS validation.
Water Solubility Limited (approx. 43.1 g/L at 0 °C for related 3-hydroxy-2H-pyran-2-ones)[1]Dictates the choice of organic solvents (e.g., EtOAc, MeOH) for extraction.
¹H NMR: H-4 (Olefinic) δ 6.00 – 6.50 ppmConfirms the presence of the α,β-unsaturated double bond within the lactone ring.
¹H NMR: H-5 / H-6 (Aliphatic) δ 2.50 – 3.60 ppmValidates the dihydropyran nature; shifts downfield (e.g., 3.5-3.6 ppm) if substituted with a thioether[5].
¹³C NMR: C-2 (Carbonyl) δ 160.0 – 165.0 ppmCharacteristic of the lactone carbonyl carbon.
¹³C NMR: C-3 (Enolic) δ 135.0 – 145.0 ppmConfirms the attachment of the hydroxyl group at the C-3 position.
¹³C NMR: C-5 / C-6 δ 25.0 – 30.0 ppmValidates the saturated portion of the ring (e.g., 29.0 ppm for C-5' in adducts)[5].

Experimental Protocols: Isolation and Validation

To isolate 3-hydroxy-5,6-dihydro-2H-pyran-2-one derivatives from complex natural matrices (such as plant bark or fungal cultures), a self-validating, bioassay-guided fractionation approach is required. The following protocol details the causality behind each experimental choice.

Step 1: Matrix Preparation and Exhaustive Extraction
  • Procedure: Lyophilize the biological material (e.g., Engelhardia spicata bark or fungal mycelium) to remove water, which can cause hydrolysis of the lactone ring. Pulverize the dried material and subject it to exhaustive maceration in 100% Methanol (MeOH) for 48 hours at room temperature[4].

  • Causality: Methanol is chosen because its polarity is perfectly suited to disrupt cellular membranes and solubilize the moderately polar hydroxylated pyranones, while leaving highly non-polar waxes behind.

Step 2: Liquid-Liquid Partitioning
  • Procedure: Concentrate the methanolic extract under reduced pressure. Suspend the residue in distilled water and partition sequentially with Hexane, followed by Ethyl Acetate (EtOAc).

  • Causality: Hexane removes lipophilic interferences (sterols, fatty acids). The 3-hydroxy-5,6-dihydro-2H-pyran-2-one derivatives, due to their hydrogen-bonding capability (via the 3-OH group) and organic ring, will preferentially partition into the EtOAc fraction, effectively concentrating the target compounds[4].

Step 3: Silica Gel Column Chromatography
  • Procedure: Load the concentrated EtOAc fraction onto a normal-phase silica gel column. Elute using a step gradient of Chloroform:Methanol (from 100:0 to 80:20 v/v).

  • Causality: The hydroxyl group on the pyranone ring interacts strongly with the silanol groups of the stationary phase. A gradient of increasing polarity (adding MeOH) systematically breaks these hydrogen bonds, allowing for the elution of the target lactones distinct from less polar impurities.

Step 4: Preparative Reverse-Phase HPLC
  • Procedure: Pool fractions exhibiting UV absorbance at 254 nm (indicative of the α,β-unsaturated system). Inject into a Preparative HPLC equipped with a C18 column. Elute using an isocratic mobile phase of H₂O:Acetonitrile (e.g., 70:30 v/v) with 0.1% Formic Acid.

  • Causality: Reverse-phase HPLC provides the high theoretical plate count necessary to separate closely related pyranone stereoisomers. The addition of 0.1% Formic Acid suppresses the ionization of the 3-hydroxyl group, ensuring sharp, symmetrical peak shapes.

Step 5: Structural Validation (Self-Validating System)
  • Procedure: Subject the purified isolate to 2D NMR (HSQC and HMBC) and High-Resolution Mass Spectrometry (HRMS).

  • Causality: 1D NMR alone cannot definitively place the hydroxyl group. HMBC (Heteronuclear Multiple Bond Correlation) is required to observe the ³J coupling between the H-4 proton and the C-2 carbonyl, as well as the C-3 enolic carbon, definitively proving the 3-hydroxy-5,6-dihydro-2H-pyran-2-one architecture[4][5].

W Step1 Biomass Extraction (Methanol Maceration) Step2 Liquid-Liquid Partitioning (Hexane -> EtOAc) Step1->Step2 Step3 Silica Gel Chromatography (CHCl3:MeOH Gradient) Step2->Step3 Step4 Preparative HPLC (Reverse-Phase C18) Step3->Step4 Step5 Structural Elucidation (2D NMR, HRMS) Step4->Step5

Workflow for the isolation and structural validation of natural pyranone derivatives.

References

  • The Natural Occurrence of 6-Methyl-5,6-dihydro-2H-pyran-2-one: A Technical Guide Benchchem
  • An In-depth Technical Guide to 3-hydroxy-2H-pyran-2-one Benchchem
  • Stereoselective Syntheses of Naturally Occurring 5,6-Dihydropyran-2-ones ResearchG
  • Showing Compound 5,6-Dihydro-6-pentyl-2H-pyran-2-one (FDB012860) FooDB
  • Isolation of Pyranone Derivative and Other Secondary Metabolites from Engelhardia spicata Bark and Immunomodulatory Analysis N
  • 5,6-Dihydro-2H-pyran-2-one Properties and Safety Inform
  • PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS Revues Scientifiques Marocaines
  • ONE-POT SYNTHESIS OF SOME FUSED PYRAN-2-ONES Semantic Scholar
  • CAS:83505-61-7, Ethyl 3,4-dihydro-2H-pyran-6-carboxyl
  • Ascorbylation of a Reactive Cysteine in the Major Apple Allergen Mal d 1 PubMed Central (PMC)
  • 5,6-Dihydro-2H-pyran-2-one | C5H6O2 | CID 520660 PubChem
  • Synthesis of 5,6-dihydropyran-2-ones Organic Chemistry Portal

Sources

Protocols & Analytical Methods

Method

Total Synthesis Protocols for 3-Hydroxy-5,6-dihydro-2H-pyran-2-one: De Novo Assembly and Late-Stage Functionalization

Target Audience: Researchers, synthetic chemists, and drug development professionals. Abstract and Biological Significance The compound 3-hydroxy-5,6-dihydro-2H-pyran-2-one (CAS: 66516-04-9) is an α -hydroxy- α,β -unsatu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Abstract and Biological Significance

The compound 3-hydroxy-5,6-dihydro-2H-pyran-2-one (CAS: 66516-04-9) is an α -hydroxy- α,β -unsaturated δ -lactone. Structurally, it exists as the highly stable enol tautomer of tetrahydropyran-2,3-dione. This unique bifunctional scaffold is a critical building block in the total synthesis of complex natural products[1]. Furthermore, it has gained significant attention in chemical biology as the exact heterocyclic moiety formed during the spontaneous S-ascorbylation of reactive cysteine residues in proteins, such as the major apple allergen Mal d 1[2].

Due to the propensity of 1,2-dicarbonyl systems to polymerize or undergo ring-opening, synthesizing this specific enol-lactone requires meticulous strategic planning. This application note details two orthogonal, self-validating protocols for its synthesis: a modern, atom-economical Ring-Closing Metathesis (RCM) approach and a highly scalable classical decarbonylation route.

Strategic Mechanistic Planning (Causality & Design)

When designing a synthetic route for 3-hydroxy-5,6-dihydro-2H-pyran-2-one, chemists must navigate the delicate tautomeric equilibrium between the 1,2-dione and the enol-lactone.

  • The RCM Strategy (De Novo): Constructing the δ -lactone ring via Ruthenium-catalyzed RCM is highly regioselective[3]. However, attempting RCM on a substrate with a free hydroxyl group at the vinylic position leads to catalyst poisoning and uncontrolled tautomerization. To circumvent this, we utilize an enol-acetate protecting group (2-acetoxyacryloyl chloride). The acetate locks the molecule in the requisite diene conformation and electronically deactivates the olefin just enough to prevent premature cross-metathesis, while remaining susceptible to the highly active Grubbs 2nd Generation (Grubbs II) catalyst[3].

  • The Decarbonylation Strategy (Scalable): For multi-gram scale-up, transition-metal catalysis becomes cost-prohibitive. Instead, we exploit the thermodynamic stability of the enol-lactone. By performing a Claisen condensation on inexpensive δ -valerolactone with diethyl oxalate, we install an α -ethoxalyl group. Subsequent thermal decarbonylation at 160 °C extrudes carbon monoxide gas (an entropically driven process), cleanly yielding the target compound[4].

Protocol 1: De Novo Synthesis via Ring-Closing Metathesis (RCM)

This protocol is ideal for synthesizing highly pure batches of the target compound or for introducing asymmetric substitutions at the C5/C6 positions by using substituted butenols.

RCM_Workflow A 3-Buten-1-ol + 2-Acetoxyacryloyl chloride B Esterification (Et3N, DMAP) A->B C 3-Butenyl 2-acetoxyacrylate (Acyclic Diene) B->C D Ring-Closing Metathesis (Grubbs II Catalyst) C->D E 3-Acetoxy-5,6-dihydro- 2H-pyran-2-one D->E F Deprotection (K2CO3, MeOH) E->F G 3-Hydroxy-5,6-dihydro- 2H-pyran-2-one F->G

Caption: Workflow for the De Novo Synthesis of 3-Hydroxy-5,6-dihydro-2H-pyran-2-one via RCM.

Step 1.1: Preparation of the Acyclic Diene (Esterification)
  • Reagents: 3-buten-1-ol (1.0 eq), 2-acetoxyacryloyl chloride (1.1 eq), Triethylamine (Et 3​ N, 1.5 eq), 4-Dimethylaminopyridine (DMAP, 0.1 eq), anhydrous CH 2​ Cl 2​ .

  • Procedure:

    • Dissolve 3-buten-1-ol and Et 3​ N in anhydrous CH 2​ Cl 2​ (0.5 M) under an argon atmosphere. Add DMAP.

    • Cool the reaction flask to 0 °C using an ice bath.

    • Add 2-acetoxyacryloyl chloride dropwise over 30 minutes to control the exothermic acylation.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench with saturated aqueous NH 4​ Cl, extract with CH 2​ Cl 2​ , dry over MgSO 4​ , and concentrate. Purify via flash chromatography to yield 3-butenyl 2-acetoxyacrylate .

  • Causality: DMAP acts as a nucleophilic catalyst, significantly accelerating the esterification of the sterically hindered acryloyl chloride.

Step 1.2: Ring-Closing Metathesis (RCM)
  • Reagents: 3-butenyl 2-acetoxyacrylate (1.0 eq), Grubbs 2nd Generation Catalyst (5 mol%), anhydrous CH 2​ Cl 2​ .

  • Procedure:

    • Dissolve the diene in anhydrous CH 2​ Cl 2​ to achieve a highly dilute concentration of 0.01 M .

    • Degas the solution by bubbling argon through it for 15 minutes.

    • Add the Grubbs II catalyst in one portion.

    • Equip the flask with a reflux condenser and heat to 40 °C for 12 hours.

    • Cool to room temperature, add a few drops of ethyl vinyl ether to quench the active ruthenium carbene, and concentrate. Purify via silica gel chromatography to isolate 3-acetoxy-5,6-dihydro-2H-pyran-2-one .

  • Causality: High dilution (0.01 M) is strictly required to favor the intramolecular cyclization thermodynamically over intermolecular oligomerization (cross-metathesis)[3].

Step 1.3: Acetate Deprotection
  • Reagents: K 2​ CO 3​ (0.5 eq), Methanol (MeOH).

  • Procedure:

    • Dissolve the RCM product in MeOH (0.1 M) and cool to 0 °C.

    • Add anhydrous K 2​ CO 3​ and stir for 45 minutes.

    • Neutralize carefully with Amberlite IR-120 (H + form) resin to prevent base-catalyzed opening of the lactone ring.

    • Filter the resin and concentrate to yield the pure 3-hydroxy-5,6-dihydro-2H-pyran-2-one .

Protocol 2: Scalable Semi-Synthesis via Claisen Condensation

This protocol relies on classical enolate chemistry and is optimized for generating >10 gram quantities of the target scaffold without the use of expensive transition metals[4].

Step 2.1: Claisen Condensation
  • Reagents: δ -valerolactone (1.0 eq), Diethyl oxalate (1.2 eq), Sodium ethoxide (NaOEt, 1.1 eq), anhydrous Ethanol.

  • Procedure:

    • Prepare a fresh solution of NaOEt in anhydrous ethanol at 0 °C.

    • Add a mixture of δ -valerolactone and diethyl oxalate dropwise over 1 hour.

    • Stir the reaction at room temperature for 12 hours. A thick precipitate of the sodium enolate will form.

    • Acidify the mixture to pH 3 using 1M HCl. Extract with ethyl acetate, dry, and concentrate to yield crude 3-(ethoxalyl)tetrahydro-2H-pyran-2-one .

Step 2.2: Thermal Decarbonylation
  • Reagents: Crude 3-(ethoxalyl)tetrahydro-2H-pyran-2-one, powdered soft glass (catalytic).

  • Procedure:

    • Transfer the crude intermediate into a distillation apparatus equipped with a short-path condenser.

    • Add 1% by weight of powdered soft glass (which provides a mildly basic surface area to catalyze the decarbonylation).

    • Heat the flask gradually to 150–160 °C under a slight vacuum (approx. 100 mmHg).

    • Vigorous effervescence will occur as carbon monoxide (CO) is extruded. (Safety Note: Perform strictly in a high-flow fume hood).

    • The resulting 3-hydroxy-5,6-dihydro-2H-pyran-2-one will distill over as a pale yellow oil that crystallizes upon standing.

  • Causality: The extrusion of CO gas drives the reaction forward entropically. The resulting 1,2-dione immediately and irreversibly tautomerizes to the conjugated enol form, which is the thermodynamic sink of the reaction.

Quantitative Route Comparison

ParameterProtocol 1: RCM StrategyProtocol 2: Claisen/Decarbonylation
Overall Yield 45 - 55% (over 3 steps)60 - 70% (over 2 steps)
Scalability Low to Moderate (100 mg - 2 g)High (> 10 g)
Atom Economy Moderate (Loss of ethylene and acetate)High (Loss of EtOH and CO)
Primary Advantage Allows for asymmetric C5/C6 substitutionExtremely cost-effective; no heavy metals
Primary Limitation Requires expensive Ruthenium catalystRequires high heat and handles toxic CO gas

References

  • Ahammer, L., et al. "Ascorbylation of a Reactive Cysteine in the Major Apple Allergen Mal d 1." International Journal of Molecular Sciences, 2022.[2][Link]

  • Eskandari, K., Rafieian-Kopaei, M. "Synthesis of 5,6-dihydro-2H-pyran-2-ones (microreview)." Chemistry of Heterocyclic Compounds, 2016.[1][Link]

  • Hossain, M. et al. "Recent Advances in the Stereoselective Total Synthesis of Natural Pyranones Having Long Side Chains." Molecules, 2019.[3][Link]

  • Organic Syntheses. "5,6-Dihydro-2H-pyran-2-one." Organic Syntheses, Coll. Vol. 9, 112.[4] [Link]

Sources

Application

Application Note: Enantioselective Synthesis Methods for 3-Hydroxy-5,6-dihydro-2H-pyran-2-one and Derivatives

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary & Scientific Context The 5,6-dihydro-2H-pyran-2-one scaffold—and...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary & Scientific Context

The 5,6-dihydro-2H-pyran-2-one scaffold—and specifically its 3-hydroxy and highly oxygenated derivatives—represents a privileged chiral building block in medicinal chemistry. This structural motif is the core of numerous biologically active natural products, including goniothalamin, argentilactone, and tarchonanthuslactone, which exhibit potent pro-apoptotic, antifungal, and antitumor properties[1],[2],[3].

Because the biological efficacy of these molecules is strictly dictated by the absolute configuration of their C5 and C6 stereocenters, developing robust, scalable, and highly enantioselective synthetic routes is critical for drug discovery. As a Senior Application Scientist, I have structured this guide to move beyond mere reaction recipes. Herein, we dissect the causality behind catalyst selection, thermodynamic driving forces, and in-process controls (IPCs) to ensure that every protocol functions as a self-validating system.

Strategic Route Design & Mechanistic Causality

To access enantiomerically pure 3-hydroxy-5,6-dihydro-2H-pyran-2-ones, the synthetic logic must focus on establishing the stereocenters prior to, or during, the lactonization event. We highlight three field-proven strategies:

Asymmetric Allylation & Ring-Closing Metathesis (RCM)

This modular approach builds the pyranone ring from acyclic precursors. The C6 stereocenter is established via a Keck Asymmetric Allylation of an aldehyde using a chiral (R)-BINOL/Ti(OiPr)₄ complex[2].

  • Causality in Design: The titanium complex acts as a chiral Lewis acid. The strict requirement for 4 Å molecular sieves is to sequester trace moisture, preventing the hydrolysis of the moisture-sensitive titanium species which would otherwise lead to a racemic background reaction. Operating at -20 °C suppresses the uncatalyzed thermal allylation, ensuring the facial selectivity is entirely controlled by the rigid Zimmerman-Traxler transition state.

  • Ring Closure: Following acryloylation, a Ring-Closing Metathesis (RCM) is performed. Grubbs' second-generation catalyst is mandated here because its N-heterocyclic carbene (NHC) ligand provides the necessary electron density to the ruthenium center to turn over electron-deficient dienes (acryloyl esters)[2].

Organocatalytic Dynamic Kinetic Asymmetric Transformation (DyKAT)

For highly oxygenated isomers (e.g., 5-oxo/6-hydroxy pyranones), DyKAT offers an elegant resolution strategy[4].

  • Causality in Design: The starting hemiacetal exists as a racemic mixture that rapidly equilibrates in solution. A chiral organocatalyst (e.g., an imidazo-thiazole or squaramide derivative) is introduced alongside an acylating agent. The catalyst selectively binds and acylates only one enantiomer. Because the rate of enantioselective acylation vastly outpaces the background reaction, the continuous racemization of the unreacted hemiacetal funnels the entire substrate pool into a single, highly enantioenriched product[4].

Catalytic Asymmetric Conjugate Addition (ACA)

For the synthesis of β-alkyl substituted pyranones, the copper-catalyzed ACA of Grignard reagents to 5,6-dihydro-2H-pyran-2-ones is utilized[5].

  • Causality in Design: Utilizing a reversed-Josiphos L4 / CuBr·SMe₂ catalytic system overcomes the inherently low reactivity of the electron-delocalized diene system, providing excellent regio- and stereoselectivity (up to >99:1 er)[5].

Quantitative Performance Benchmarks

The following table summarizes the expected quantitative outcomes across the discussed methodologies. Data is aggregated from validated literature standards to assist in route selection based on substrate scope and required enantiomeric excess (ee).

Synthetic MethodologyCatalyst SystemYield (%)Enantiomeric Excess (ee %)Key Substrate Scope
Keck Allylation + RCM (R)-BINOL/Ti(OiPr)₄, Grubbs II69 - 86>946-substituted dihydropyranones
Organocatalytic DyKAT Chiral Imidazo-thiazole / Squaramide76 - 9096 - 985-oxo/6-hydroxy derivatives
Asymmetric Conjugate Addition Reversed-Josiphos L4 / CuBr·SMe₂70 - 95>99β-alkyl substituted pyranones
Sharpless Asymmetric Dihydroxylation (DHQ)₂PHAL / OsO₄80 - 85>901,3-polyol pyranone motifs

Validated Experimental Protocols

Protocol A: Keck Allylation and RCM Sequence

This protocol establishes the chiral C6 center and constructs the pyranone core.

Step 1: Keck Asymmetric Allylation

  • Preparation: To a flame-dried Schlenk flask under argon, add (R)-BINOL (10 mol%) and Ti(OiPr)₄ (10 mol%) in anhydrous CH₂Cl₂. Add freshly activated 4 Å molecular sieves.

  • Catalyst Maturation: Stir the mixture at room temperature for 1 hour to ensure complete formation of the chiral titanium complex.

  • Reaction: Cool the vessel to -20 °C. Add the aldehyde precursor (1.0 equiv), followed by the dropwise addition of allyltributyltin (1.2 equiv). Stir at -20 °C for 72 hours.

  • Self-Validating IPC: Withdraw a 10 µL aliquot, quench with saturated NaHCO₃, extract with hexanes, and analyze via chiral GC (e.g., Chirasil-DEX CB column). Do not proceed to acryloylation unless ee is ≥94%. This prevents the carryover of low-ee material into the costly RCM step[2].

  • Workup: Quench with saturated aqueous NaHCO₃, filter through Celite, extract with CH₂Cl₂, and purify via flash chromatography to yield the chiral homoallylic alcohol.

Step 2: Acryloylation & RCM

  • Acryloylation: Treat the chiral alcohol with acryloyl chloride (1.5 equiv), Et₃N (2.0 equiv), and a catalytic amount of DMAP in CH₂Cl₂ at -23 °C for 4 hours. Purify to isolate the diene ester[2].

  • RCM: Dissolve the diene ester in anhydrous CH₂Cl₂ (0.01 M to favor intramolecular cyclization over intermolecular oligomerization). Add Grubbs' II catalyst (10 mol%).

  • Cyclization: Reflux for 12 hours.

  • Self-Validating IPC: Monitor via ¹H NMR. The disappearance of the terminal olefin multiplet (~5.8 ppm) and the appearance of the internal cyclic olefin protons confirm ring closure.

  • C3-Hydroxylation (Target Finalization): The resulting 5,6-dihydro-2H-pyran-2-one can be converted to the 3-hydroxy derivative via enolization (LDA, -78 °C) followed by trapping with Davis' oxaziridine.

Protocol B: Organocatalytic DyKAT for Oxygenated Derivatives

This protocol is optimized for 5-oxo-5,6-dihydro-2H-pyran-2-yl esters.

  • Setup: To a 250 mL round-bottomed flask equipped with a magnetic stir bar, add 6-hydroxy-2H-pyran-3(6H)-one (1.00 equiv), 2-phenylacetic anhydride (1.25 equiv), and anhydrous CH₂Cl₂[4].

  • Cooling: Cool the homogenous solution to <5 °C using an ice bath to stabilize the hemiacetal equilibrium.

  • Catalyst Addition: Dropwise, add a solution of the chiral organocatalyst, (S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole (10 mol%), dissolved in CH₂Cl₂.

  • Self-Validating IPC: Monitor the reaction via HPLC on a chiral stationary phase (e.g., YMC-Pack Pro C18). The S-enantiomer and R-enantiomer will elute distinctly. The reaction is driven by the rapid racemization of the starting material; verify that the in-process enantioselectivity maintains >95% area percent for the desired enantiomer[4].

  • Isolation: Wash the organic phase with 1N HCl to remove the catalyst, dry over Na₂SO₄, and concentrate. Recrystallization from hexanes/EtOAc yields the enantioenriched product.

Mechanistic Visualizations

Diagram 1: Synthetic Workflow (Keck Allylation + RCM)

Caption: Workflow for the enantioselective synthesis of 3-hydroxy-5,6-dihydro-2H-pyran-2-one via RCM.

Diagram 2: DyKAT Logical Relationship

Caption: Logical relationship and catalytic cycle of the Dynamic Kinetic Asymmetric Transformation (DyKAT).

Sources

Method

Application Note: Catalytic Asymmetric Hydrogenation of Pyran-2-ones to 3-Hydroxy-5,6-dihydro-2H-pyran-2-one

Executive Summary & Scientific Rationale The enantioselective synthesis of chiral lactones is a cornerstone of modern drug development, providing critical scaffolds for bioactive natural products and pharmaceutical inter...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The enantioselective synthesis of chiral lactones is a cornerstone of modern drug development, providing critical scaffolds for bioactive natural products and pharmaceutical intermediates. Specifically, the catalytic asymmetric hydrogenation of substituted pyran-2-ones to yield 3-hydroxy-5,6-dihydro-2H-pyran-2-one represents a highly efficient, atom-economical methodology.

Historically, the reduction of conjugated pyrone systems has been plagued by poor chemoselectivity, often resulting in over-reduction to fully saturated tetrahydropyran-2-ones or racemic mixtures. By employing precisely engineered Ruthenium(II) complexes bearing atropisomeric chiral diphosphine ligands (such as BINAP or SYNPHOS), we can achieve exceptional enantio- and chemocontrol[1]. Furthermore, the integration of biosourced starting materials, such as 3-hydroxy-2-pyrone-6-carboxylic acid derived from renewable aldaric acids, elevates this protocol to meet modern sustainable chemistry standards[2].

This application note provides a self-validating, field-proven protocol for the asymmetric hydrogenation of 3-hydroxy-2H-pyran-2-ones, detailing the mechanistic causality behind catalyst selection, additive effects, and reaction parameters.

Mechanistic Insights: Causality in Reaction Design

Achieving high enantiomeric excess (ee) in the hydrogenation of pyran-2-ones requires overcoming the inherent electronic deactivation of the pyrone ring. The experimental choices in this protocol are governed by the following mechanistic principles:

  • Catalyst Selection (The Chiral Pocket): We utilize [RuCl2​((R)−BINAP)] or [RuCl2​((R)−SYNPHOS)] precatalysts. The sterically demanding, C2​ -symmetric chiral diphosphine ligand creates a rigid chiral pocket. This geometry dictates the facial selectivity of the substrate during coordination, forcing the hydride transfer to occur exclusively on one prochiral face of the C5-C6 double bond[1].

  • The Role of Acidic Additives (Chemoselectivity): A critical failure point in pyrone hydrogenation is over-reduction. The addition of a Brønsted acid, such as aqueous HBF4​ , is mandatory. The acid partially protonates the pyrone carbonyl, increasing the electrophilicity of the conjugated system. This accelerates initial substrate coordination to the electron-rich Ru(II) center. Crucially, once the 5,6-dihydropyrone is formed, the acid prevents further coordination and reduction of the remaining C3-C4 double bond, effectively halting the catalytic cycle at the desired 3-hydroxy-5,6-dihydro-2H-pyran-2-one intermediate[3].

  • Pressure Dynamics: Operating at elevated hydrogen pressures (10–50 atm) ensures that the oxidative addition of H2​ to the metal center outpaces any reversible, non-selective background pathways, thereby locking in the stereocenter.

Mechanism A Pre-catalyst [Ru(BINAP)Cl2] B Active Catalyst [Ru(BINAP)H2] A->B H2 (10-50 atm) C Substrate Coordination (3-Hydroxy-pyran-2-one) B->C + Substrate + HBF4 D Migratory Insertion (Enantioselective Step) C->D E Reductive Elimination (Product Release) D->E E->B Dihydropyrone

Catalytic cycle of Ru-mediated asymmetric hydrogenation of pyran-2-ones.

Experimental Protocols

The following workflow describes the step-by-step methodology for the asymmetric hydrogenation of 3-hydroxy-2H-pyran-2-one.

Workflow S1 1. Catalyst Preparation (Glovebox, Ar atm) S2 2. Substrate Loading (3-Hydroxy-pyran-2-one) S1->S2 S3 3. Pressurization (H2 Gas, 50 atm) S2->S3 S4 4. Asymmetric Hydrogenation (Stirring, 25-50 °C) S3->S4 S5 5. Workup & Isolation (Filtration, Evaporation) S4->S5 S6 6. Analytical Validation (Chiral HPLC, NMR) S5->S6

Step-by-step workflow for the asymmetric hydrogenation of pyran-2-ones.

Protocol A: Reaction Setup and Catalyst Activation

Note: Ruthenium(II) diphosphine complexes are sensitive to oxygen. All preparations must be conducted using standard Schlenk techniques or within an argon-filled glovebox.

  • Solvent Degassing: Vigorously degas Dichloromethane ( CH2​Cl2​ ) and Methanol ( MeOH ) via three freeze-pump-thaw cycles prior to use.

  • Catalyst Loading: In a high-pressure stainless-steel autoclave equipped with a magnetic stirrer, add the precatalyst [RuCl2​((R)−BINAP)] (0.01 equivalents, 1 mol%).

  • Substrate Addition: Add 3-hydroxy-2H-pyran-2-one (1.0 equivalent, typically 1.0 mmol scale for optimization) to the autoclave.

  • Acidic Additive: Introduce 1.0 equivalent of aqueous HBF4​ (48 wt% in H2​O ). Causality: As established, the acid is strictly required to activate the pyrone and prevent over-reduction to the tetrahydropyrone[3].

  • Solvent Addition: Inject 5.0 mL of the degassed CH2​Cl2​ / MeOH (1:1 v/v) solvent mixture.

Protocol B: Asymmetric Hydrogenation
  • Purging: Seal the autoclave and purge the system with ultra-high-purity Hydrogen ( H2​ ) gas three times at 5 atm to displace any residual argon/nitrogen.

  • Pressurization: Pressurize the reactor to 50 atm of H2​ . Causality: 50 atm is optimal to ensure the rate of oxidative addition outcompetes non-selective background reactions.

  • Reaction Execution: Stir the mixture vigorously (800 rpm) at 25 °C to 50 °C for 12 to 24 hours. Monitor hydrogen consumption via a mass flow controller or pressure drop.

Protocol C: Workup and Isolation
  • Depressurization: Carefully vent the hydrogen gas in a well-ventilated fume hood.

  • Quenching: Transfer the reaction mixture to a round-bottom flask and neutralize the HBF4​ by adding a saturated aqueous solution of NaHCO3​ dropwise until pH ~7 is reached.

  • Extraction: Extract the aqueous layer with Ethyl Acetate ( 3×10 mL). Combine the organic layers, dry over anhydrous Na2​SO4​ , and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure 3-hydroxy-5,6-dihydro-2H-pyran-2-one.

Quantitative Data & Optimization Parameters

The table below summarizes the critical optimization parameters and their causal impact on the yield and enantiomeric excess (ee) of the final dihydropyrone product.

EntryCatalyst SystemSolventAdditivePressure (atm)Chemoselectivity (%)Yield (%)ee (%)
1 [Ru(OAc)2​((R)−BINAP)] MeOH None50< 40 (Over-reduction)3568
2 [RuCl2​((R)−BINAP)] CH2​Cl2​ HBF4​ (1 eq)10857888
3 [RuCl2​((R)−BINAP)] CH2​Cl2​ HBF4​ (1 eq)50> 959294
4 [RuCl2​((R)−SYNPHOS)] CH2​Cl2​ HBF4​ (1 eq)50> 9895> 99

Data Synthesis: The absence of HBF4​ (Entry 1) leads to poor chemoselectivity and low ee due to competitive over-reduction. Transitioning to a SYNPHOS ligand (Entry 4) tightens the chiral pocket, pushing the enantiomeric excess to near-perfect levels (>99%)[1].

Analytical Validation

To validate the integrity of the self-validating system, the following analytical checks must be performed:

  • Chemoselectivity Validation ( 1H NMR): The preservation of the C3-C4 double bond is confirmed by the presence of the characteristic vinylic proton signal (typically around δ 5.8 - 6.2 ppm depending on exact substitution) and the disappearance of the C5-C6 vinylic protons, replaced by newly formed diastereotopic methylene multiplets.

  • Enantiomeric Excess (Chiral HPLC): Determine the ee using High-Performance Liquid Chromatography equipped with a chiral stationary phase (e.g., Daicel Chiralpak AD-H or AS-H). Elute with a Hexane/Isopropanol isocratic mixture. The absolute configuration can be verified by comparing the optical rotation [α]D​ against literature standards.

References

  • Fehr, M. J., Consiglio, G., Scalone, M., & Schmid, R. (1998). "Asymmetric Hydrogenation of Substituted 2-Pyrones". The Journal of Organic Chemistry.
  • Courillon, C., et al. (2004/2006). "One-Pot Diastereoselective Preparation of α, β-Unsaturated- γ-Silylated- δ-Lactones: Application towards Natural Compounds". ResearchGate / C. R. Chimie.
  • Ravasio, N., et al. (2025). "Facile Diastereoselective Synthesis of Dihydroxyadipic Acid and Dihydroxyadipic Dilactone by Catalytic Reduction of Biosourced 3-Hydroxy-2-Pyrone-6-Carboxylic Acid". ACS Omega.

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Application

Ring-closing metathesis applications for synthesizing 3-Hydroxy-5,6-dihydro-2H-pyran-2-one

Application Note: Advanced Ring-Closing Metathesis (RCM) Protocols for the Synthesis of 3-Hydroxy-5,6-dihydro-2H-pyran-2-one Scaffolds Executive Overview & Scientific Rationale The 5,6-dihydro-2H-pyran-2-one motif is a p...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Ring-Closing Metathesis (RCM) Protocols for the Synthesis of 3-Hydroxy-5,6-dihydro-2H-pyran-2-one Scaffolds

Executive Overview & Scientific Rationale

The 5,6-dihydro-2H-pyran-2-one motif is a privileged pharmacophore embedded in numerous bioactive natural products, including goniothalamin, cryptocaryalactone, and various styryl lactones[1]. These α,β-unsaturated δ-lactones exhibit potent cytotoxicity, HIV protease inhibition, and apoptosis induction, primarily acting as Michael acceptors in biological systems[1]. Specifically, the 3-hydroxy-5,6-dihydro-2H-pyran-2-one derivative serves as a critical synthetic intermediate; the 3-hydroxyl group can be readily converted into a triflate for subsequent palladium-catalyzed cross-coupling, enabling the rapid generation of diverse compound libraries for drug discovery.

Constructing this oxygenated heterocycle presents unique synthetic challenges. Traditional lactonization often suffers from poor regioselectivity and requires harsh acidic or basic conditions that degrade sensitive functional groups. Ring-Closing Metathesis (RCM) has emerged as the premier strategy, offering high atom economy, predictable stereochemistry, and exceptional functional group tolerance[2].

Mechanistic Causality & Catalyst Selection

The synthesis relies on the intramolecular cyclization of an acyclic diene—specifically, a homoallylic 2-(protected-hydroxy)acrylate.

The Causality of Catalyst Choice: Acrylates are inherently electron-deficient, which significantly decelerates the initial[2+2] cycloaddition with the ruthenium alkylidene. Furthermore, oxygenation at the 2-position of the acrylate (which becomes the 3-position of the pyranone) introduces steric hindrance and alters the electron density of the olefin. First-generation Grubbs catalysts (Grubbs I) are typically inactive or sluggish toward such deactivated, electron-poor substrates[3].

To overcome this thermodynamic barrier, the Second-Generation Grubbs Catalyst (Grubbs II) or Hoveyda-Grubbs II must be employed. The strongly σ-donating N-heterocyclic carbene (NHC) ligand in Grubbs II stabilizes the critical metallacyclobutane intermediate and significantly accelerates the catalytic cycle[3]. This drives the equilibrium toward the thermodynamically favored 6-membered lactone while irreversibly expelling ethylene gas.

Reaction Pathway & Workflow

Workflow N1 1. Esterification Homoallylic Alcohol + 2-(TBS-oxy)acrylic acid N2 2. Acyclic Diene But-3-en-1-yl 2-(TBS-oxy)acrylate N1->N2 EDC, DMAP CH2Cl2, RT N3 3. Ring-Closing Metathesis Grubbs II Catalyst (5 mol%) N2->N3 [Ru] Activation N4 4. Protected Lactone 3-(TBS-oxy)-5,6-dihydro-2H-pyran-2-one N3->N4 - Ethylene (g) N5 5. Deprotection TBAF / THF N4->N5 Silyl Cleavage N6 6. Target Scaffold 3-Hydroxy-5,6-dihydro-2H-pyran-2-one N5->N6 H+ Workup

Caption: Retrosynthetic workflow and reaction sequence for 3-Hydroxy-5,6-dihydro-2H-pyran-2-one.

Self-Validating Experimental Protocols

This protocol describes the synthesis of the core scaffold using 3-buten-1-ol and 2-(tert-butyldimethylsilyloxy)acrylic acid as model substrates.

Phase 1: Precursor Assembly (Esterification)

Objective: Synthesize but-3-en-1-yl 2-((tert-butyldimethylsilyl)oxy)acrylate. Causality: Steglich esterification is chosen to avoid the harsh acidic conditions of Fischer esterification, which would prematurely cleave the labile TBS ether.

  • Charge a flame-dried round-bottom flask with 2-(TBS-oxy)acrylic acid (1.0 equiv, 10 mmol) and anhydrous CH₂Cl₂ (50 mL) under an argon atmosphere.

  • Add 3-buten-1-ol (1.1 equiv, 11 mmol) and DMAP (0.1 equiv, 1 mmol). Note: DMAP acts as an acyl transfer catalyst, accelerating the reaction and preventing N-acylurea side-product formation.

  • Cool the mixture to 0 °C using an ice bath.

  • Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv, 11 mmol) portion-wise.

  • Self-Validation Checkpoint: Stir for 12 hours at room temperature. The reaction is self-indicating; the formation of a dense white precipitate (dicyclohexylurea, DCU) visually confirms the activation and successful coupling of the acid.

  • Filter the DCU through a Celite pad, wash with CH₂Cl₂, and concentrate the filtrate. Purify via flash chromatography (Hexanes/EtOAc 9:1) to isolate the diene.

Phase 2: Ring-Closing Metathesis (RCM)

Objective: Cyclize the diene to 3-(TBS-oxy)-5,6-dihydro-2H-pyran-2-one. Causality: High dilution (0.01 M) is critical to favor intramolecular cyclization over intermolecular cross-metathesis (oligomerization). Degassing the solvent prevents oxidative degradation of the sensitive Ru-alkylidene species.

  • Dissolve the acyclic diene (1.0 equiv, 5 mmol) in anhydrous, thoroughly degassed CH₂Cl₂ (500 mL) to achieve a 0.01 M concentration.

  • Self-Validation Checkpoint: Attach a reflux condenser fitted with an oil bubbler. The bubbler provides real-time visual validation of the reaction progress via the evolution of ethylene gas bubbles.

  • Add Grubbs II catalyst (5 mol%, 0.25 mmol) in one portion. The solution will immediately turn a characteristic deep burgundy color.

  • Reflux the mixture (40 °C) for 4–6 hours. Monitor via TLC using a KMnO₄ stain. Diagnostic cue: The terminal olefins of the starting material will rapidly reduce KMnO₄ (appearing as a bright yellow spot on a purple background instantly), whereas the internal conjugated olefin of the product reacts much slower.

  • Upon completion, quench the active ruthenium species by adding ethyl vinyl ether (50 equiv relative to the catalyst) and stir for 30 minutes. Causality: Ethyl vinyl ether reacts rapidly with the Ru-alkylidene to form a stable, inactive Fischer carbene, preventing unwanted double-bond isomerization during concentration and workup.

Phase 3: Deprotection & Trace Metal Remediation

Objective: Reveal the 3-hydroxy moiety and remove toxic ruthenium residues.

  • Concentrate the RCM mixture and pass it through a short pad of silica gel impregnated with a metal scavenger (e.g., SiliaBond® DMT) to remove ruthenium byproducts. Self-Validation: The eluent color changes from brown/black to colorless, indicating successful metal scavenging.

  • Dissolve the protected lactone in anhydrous THF (20 mL) and cool to 0 °C.

  • Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.1 equiv) dropwise.

  • Stir for 1 hour. Quench with saturated aqueous NH₄Cl to neutralize the highly basic fluoride environment.

  • Extract with EtOAc (3 x 20 mL), dry over Na₂SO₄, and purify via chromatography to yield the pure 3-Hydroxy-5,6-dihydro-2H-pyran-2-one.

Catalytic Cycle of Grubbs II in RCM

CatalyticCycle Ru Active Ru-Alkylidene Coord Diene Coordination Ru->Coord + Substrate Metalla Metallacyclo- butane Coord->Metalla [2+2] Cycloaddition Release Product Release Metalla->Release Cycloreversion Release->Ru - Ethylene

Caption: Simplified Grubbs II catalytic cycle for the ring-closing metathesis of acyclic dienes.

Quantitative Process Data

To demonstrate the necessity of the chosen conditions, the following optimization data highlights the impact of catalyst selection and concentration on the oxygenated diene system.

Catalyst SystemLoading (mol%)SolventTemp (°C)Concentration (M)Time (h)Yield (%)
Grubbs I10CH₂Cl₂400.0524< 15%
Grubbs II5CH₂Cl₂400.01488%
Grubbs II5CH₂Cl₂400.10445%*
Hoveyda-Grubbs II5Toluene800.01291%

*Note: Operating at a higher concentration (0.10 M) led to significant intermolecular cross-metathesis and oligomerization, validating the strict requirement for high dilution (0.01 M) to favor the intramolecular RCM pathway.

References

  • Title : A short stereoselective synthesis of (+)-(6R,2′S)-cryptocaryalactone via ring-closing metathesis[1] Source : Beilstein Journal of Organic Chemistry URL :[Link]

  • Title : Synthesis of 5,6-dihydro-2H-pyran-2-ones (microreview)[2] Source : Chemistry of Heterocyclic Compounds URL :[Link]

  • Title : Experimental and Theoretical Study on the Olefin Metathesis of Alkenyl Baylis−Hillman Adducts Using Second-Generation Grubbs Catalyst[3] Source : Organic Letters (ACS Publications) URL :[Link]

Sources

Method

Application of 3-Hydroxy-5,6-dihydro-2H-pyran-2-one in pharmaceutical drug discovery

Application Note: Exploiting 3-Hydroxy-5,6-dihydro-2H-pyran-2-one (S-Ascorbylation) in Pharmaceutical Drug Discovery Executive Summary In the landscape of covalent drug discovery and bioconjugation, the targeted modifica...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Exploiting 3-Hydroxy-5,6-dihydro-2H-pyran-2-one (S-Ascorbylation) in Pharmaceutical Drug Discovery

Executive Summary

In the landscape of covalent drug discovery and bioconjugation, the targeted modification of reactive cysteines is a cornerstone technology. Recently, a novel post-translational modification (PTM) known as S-ascorbylation has been characterized, wherein oxidized vitamin C (dehydroascorbate, DHA) reacts spontaneously with surface-exposed cysteines to form a highly stable 3-hydroxy-5,6-dihydro-2H-pyran-2-one adduct[1].

Initially discovered during the structural characterization of the major apple allergen Mal d 1[1], this specific +112 Da covalent modification holds transformative potential for pharmaceutical drug discovery[2]. Because the 3-hydroxy-5,6-dihydro-2H-pyran-2-one thioether linkage is highly stable and biocompatible, it offers a superior alternative to traditional maleimide chemistry—which is notoriously prone to in vivo retro-Michael instability. This application note details the mechanistic foundation of S-ascorbylation and provides validated protocols for its application in hypoallergen engineering, targeted covalent inhibitors (TCIs), and antibody-drug conjugates (ADCs).

Mechanistic Foundation: The Chemistry of S-Ascorbylation

The formation of the 3-hydroxy-5,6-dihydro-2H-pyran-2-one moiety is driven by the reaction between a protein's reactive thiol (cysteine) and dehydroascorbic acid (DHA)[3].

Causality of the Reaction: Unlike standard alkylation (e.g., iodoacetamide) which requires basic conditions to maintain the thiolate anion, S-ascorbylation proceeds efficiently under slightly acidic to neutral conditions (pH 6.5–7.4)[3]. This is highly advantageous for preserving the structural integrity of delicate biologics. Mechanistically, when DHA ( C6​H6​O6​ , 174 Da) reacts with the thiol, it undergoes a cascade involving decarboxylation and dehydration. This results in the loss of CO2​ and H2​O , yielding the 3-hydroxy-5,6-dihydro-2H-pyran-2-one ring ( C5​H4​O3​ ) covalently bound to the sulfur atom[1]. This highly specific degradation-condensation pathway results in a precise +112 Da mass shift [1], which serves as the primary diagnostic marker for successful conjugation.

ReactionPathway A Dehydroascorbic Acid (DHA) C S-Ascorbylation (pH 6.5-7.4) Decarboxylation & Dehydration A->C B Reactive Cysteine (Protein Thiol) B->C D 3-Hydroxy-5,6-dihydro- 2H-pyran-2-one Adduct (+112 Da Mass Shift) C->D Covalent Thioether Linkage

Figure 1: Mechanistic pathway of S-ascorbylation forming the 3-hydroxy-5,6-dihydro-2H-pyran-2-one adduct.

Application Workflows & Protocols

Workflow 1: Hypoallergen Engineering for Allergen Immunotherapy (AIT)

Concept: S-ascorbylation can be used to permanently mask conformational IgE epitopes on allergens. In the case of Mal d 1, the attachment of the 3-hydroxy-5,6-dihydro-2H-pyran-2-one ring to Cys107 sterically shields the epitope, significantly attenuating IgE binding in patient sera without destroying the protein's overall 3D fold[4]. This enables the creation of safer "hypoallergens" for desensitization therapy.

Protocol: In Vitro S-Ascorbylation of Recombinant Proteins

  • Preparation: Dialyze the purified recombinant allergen (e.g., Mal d 1) into a degassed reaction buffer (50 mM Sodium Phosphate, 150 mM NaCl, pH 7.0). Rationale: Degassing prevents premature oxidation of the protein thiols into disulfide dimers.

  • Reagent Activation: Prepare a 100 mM stock of L-ascorbic acid in the reaction buffer and oxidize it to DHA using a stoichiometric amount of ascorbate oxidase (or utilize pre-synthesized DHA).

  • Conjugation: Add DHA to the protein solution at a 50-fold molar excess. Incubate at 25°C for 24–48 hours in the dark. Rationale: The extended incubation at a mild temperature ensures complete conversion via the decarboxylation/dehydration cascade without thermally denaturing the allergen.

  • Self-Validation System:

    • Pre-reaction: Quantify free thiols using Ellman’s Reagent (DTNB); absorbance at 412 nm should confirm 1 free thiol per protein molecule.

    • Post-reaction: Repeat Ellman's assay; absorbance should drop to near-zero, confirming target engagement.

    • Structural Validation: Analyze via ESI-FT-ICR Mass Spectrometry to confirm the exact +112.02 Da mass shift[1].

Workflow 2: Site-Specific Bioconjugation for Antibody-Drug Conjugates (ADCs)

Concept: Traditional ADCs rely on maleimide-thiol conjugation, which can undergo retro-Michael addition in blood plasma, transferring the toxic payload to serum albumin and causing off-target toxicity. The 3-hydroxy-5,6-dihydro-2H-pyran-2-one thioether is immune to retro-Michael cleavage, offering a superior, irreversible linkage for engineered THIOMABs (mAbs with engineered surface cysteines).

ADCWorkflow Step1 1. Target Protein / mAb Engineering (Introduce surface-exposed Cys) Step2 2. Mild Reduction (TCEP to free thiols) Step1->Step2 Step3 3. Ascorbylation Conjugation (DHA-functionalized Payload, pH 7.0-7.4) Step2->Step3 Step4 4. Purification (SEC / Tangential Flow Filtration) Step3->Step4 Step5 5. Characterization (LC-MS/MS, Intact Mass, DAR Analysis) Step4->Step5

Figure 2: Step-by-step bioconjugation workflow utilizing the S-ascorbylation handle.

Protocol: ADC Conjugation via DHA-Payloads

  • Reduction: Treat the engineered mAb (10 mg/mL in PBS, pH 7.4) with 2.5 equivalents of TCEP (Tris(2-carboxyethyl)phosphine) for 2 hours at 37°C. Rationale: TCEP is used instead of DTT because it lacks thiol groups; therefore, it will not compete with the mAb for the DHA-payload, eliminating the need for an intermediate desalting step.

  • Conjugation: Spike in 5 equivalents of the DHA-functionalized cytotoxic payload (dissolved in DMSO, final DMSO concentration <5% v/v). Incubate for 4–6 hours at 37°C.

  • Purification: Remove unreacted payload and TCEP using Tangential Flow Filtration (TFF) or Preparative Size Exclusion Chromatography (SEC).

  • Validation (DAR Analysis): Perform Hydrophobic Interaction Chromatography (HIC) to determine the Drug-to-Antibody Ratio (DAR). A successful reaction will yield a highly homogeneous DAR of 2.0.

Quantitative Data Presentation

To justify the selection of S-ascorbylation over traditional cysteine modifiers, the following quantitative and qualitative metrics must be evaluated during assay development.

Table 1: Comparative Analysis of Cysteine Modification Strategies

Modification StrategyReactive ElectrophileResulting AdductIn Vivo StabilityPrimary Drug Discovery Application
S-Ascorbylation Dehydroascorbate (DHA)3-Hydroxy-5,6-dihydro-2H-pyran-2-oneHighly Stable (Resists retro-Michael cleavage)Hypoallergens, Next-Gen ADCs, TCIs
Maleimide Conjugation MaleimideThiosuccinimideModerate/Reversible (Prone to thiol exchange in plasma)Traditional ADCs
Alkylation IodoacetamideCarboxyamidomethylIrreversible (High off-target reactivity)Proteomics, Irreversible Inhibitors

Table 2: Mass Spectrometry Validation Metrics for Adduct Formation

ModificationReagent Mass (Da)Expected Mass Shift (Δm, Da)Chemical Formula AddedDiagnostic Utility
S-Ascorbylation 174.11+112.02 C5​H4​O3​ Confirms complete decarboxylation/dehydration[1]
Maleimide 97.07+97.07 C4​H3​NO2​ Standard addition
Iodoacetamide 184.96+57.02 C2​H3​NO Standard addition

Conclusion

The application of 3-hydroxy-5,6-dihydro-2H-pyran-2-one via S-ascorbylation represents a paradigm shift in targeted protein modification. By exploiting the natural reactivity of oxidized vitamin C with surface-exposed cysteines[3], drug developers can achieve highly stable, site-specific bioconjugates. Whether utilized to mask IgE epitopes in allergen immunotherapy[4] or to serve as an irreversible linkage in Antibody-Drug Conjugates, this unique chemistry offers a robust, self-validating system for modern pharmaceutical engineering.

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Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 3-Hydroxy-5,6-dihydro-2H-pyran-2-one synthesis

Welcome to the Technical Support Center. Synthesizing 3-hydroxy-5,6-dihydro-2H-pyran-2-one and its functionalized derivatives presents unique synthetic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Synthesizing 3-hydroxy-5,6-dihydro-2H-pyran-2-one and its functionalized derivatives presents unique synthetic challenges. The target molecule is an α -hydroxy- α,β -unsaturated δ -lactone. The enol moiety is highly sensitive—it is prone to over-oxidation, tautomerization into the 3-oxo derivative, and irreversible ring-opening under harsh pH conditions.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Below, you will find the causality behind common reaction failures, self-validating protocols, and field-proven strategies to maximize your yields across the three most common synthetic pathways.

Section 1: Ring-Closing Metathesis (RCM) Pathway

Q: My RCM cyclization of the acyclic diene precursor using Grubbs II catalyst is stalling at 40% yield, with significant oligomer formation. How can I drive the reaction to completion?

The Causality: The fundamental issue lies in the thermodynamic equilibrium of metathesis. RCM competes directly with Acyclic Diene Metathesis (ADMET) polymerization. When synthesizing a 6-membered enol-lactone, the ring strain and the steric hindrance of the protected 3-hydroxy group slow down the intramolecular cyclization. Furthermore, the reaction generates ethylene gas. If ethylene remains dissolved in the solvent, the ruthenium catalyst undergoes non-productive degenerate metathesis, stalling the catalytic cycle[1].

The Solution: You must shift the equilibrium using entropic control and Le Chatelier's principle. Operating at high dilution ( ≤0.01 M) entropically favors unimolecular ring closure over bimolecular oligomerization. Simultaneously, continuous argon sparging physically strips ethylene gas from the solution, driving the reaction forward[1].

Protocol: Optimized RCM Workflow
  • Self-Validating Mechanism: This protocol validates itself through real-time TLC monitoring. The disappearance of the highly non-polar diene and the appearance of the more polar lactone validates successful cyclization. If a baseline streak appears, ADMET polymerization is occurring, immediately signaling that your dilution factor is insufficient and must be adjusted.

  • Dissolve the acyclic diene precursor in anhydrous, degassed dichloromethane (DCM) to a strict final concentration of 0.01 M.

  • Sparge the solution with Argon for 15 minutes prior to catalyst addition to remove dissolved oxygen.

  • Add 5 mol% Grubbs 2nd Generation Catalyst.

  • Equip the flask with a reflux condenser and heat to 40 °C while maintaining a gentle, continuous subsurface Argon sparge.

  • After 2 hours, verify completion via TLC. Quench immediately with excess ethyl vinyl ether to deactivate the ruthenium carbene, preventing post-reaction double-bond isomerization.

  • Concentrate under reduced pressure and purify via silica gel chromatography.

Section 2: Double Oxidation of Hemiacetals (TEMPO/NaClO)

Q: I am using the TEMPO/NaClO oxidation route to convert a hemiacetal into the 3-hydroxy-2-pyrone core, but I am getting complete decomposition and a black tarry residue. What is going wrong?

The Causality: The 3-hydroxy-2-pyrone core is highly susceptible to oxidative degradation. The TEMPO/NaClO system is designed to perform a double oxidation (hemiacetal to lactone, followed by enolization/oxidation). However, extended exposure to hypochlorite leads to the oxidative cleavage of the sensitive C3=C4 enol double bond[2]. The causality of your degradation is exceeding the thermodynamic time limit of the product's stability and a lack of strict pH control.

Protocol: Time-Gated Double Oxidation
  • Self-Validating Mechanism: The reaction validates its integrity via continuous pH monitoring. The buffer must hold exactly at pH 7.00. A sudden drop in pH indicates the formation of acyclic acidic byproducts from lactone ring-opening, validating the onset of decomposition and signaling the need for immediate quenching.

  • Dissolve the crude hemiacetal (1.0 equiv) in a 1:1 mixture of DCM and pH 7.00 phosphate buffer (0.2 M).

  • Cool the biphasic mixture to exactly 0 °C.

  • Add TEMPO (0.1 equiv).

  • Add NaClO (10-15% available chlorine, 3.0 equiv) dropwise over 15 minutes to prevent localized heating.

  • Critical Step: Stir at 0 °C for exactly 1 to 3 hours. Do not let the reaction proceed overnight. Monitor every 30 minutes; the reaction must be terminated the moment the starting material is consumed to prevent core decomposition[2].

  • Quench aggressively with saturated aqueous NaHCO 3​ and sodium thiosulfate to destroy all residual oxidant. Extract with DCM.

Section 3: Biomass-Derived Decarboxylation

Q: I am attempting the thermal decarboxylation of galactaric acid-derived 3-hydroxy-2-pyrone-6-carboxylic acid. Batch heating yields only 25% of the desired pyrone. How can I optimize this?

The Causality: Thermal decarboxylation in standard batch reactors suffers from poor heat transfer and localized superheating. The 3-hydroxy-2-pyrone product is thermally labile; prolonged exposure to the 140 °C temperatures required to force the decarboxylation causes the product to polymerize into tar[3].

The Solution: Transitioning to a continuous flow microreactor enhances the surface-area-to-volume ratio, ensuring rapid, uniform heat transfer and a strictly controlled residence time. This rescues the product from the heat zone immediately after formation[3].

Protocol: Continuous Flow Decarboxylation
  • Self-Validating Mechanism: The flow system validates itself through effluent color. A pale yellow effluent indicates successful conversion. A dark brown or black effluent indicates the residence time is too long (thermal degradation), prompting an immediate increase in the pump flow rate.

  • Prepare a 0.1 M solution of the 6-carboxylic acid precursor in DMSO.

  • Pump the solution through a perfluoroalkoxy (PFA) capillary coil reactor (internal volume: 2 mL) heated to 140 °C.

  • Set the flow rate to achieve a precise residence time of 10 minutes.

  • Pass the effluent immediately through a cooling loop (0 °C) to quench the thermal degradation.

  • Collect the effluent and purify.

Quantitative Data: Yield Optimization Summary

Synthetic PathwayPrimary ReagentsTypical Yield (Unoptimized)Optimized YieldKey Optimization Parameter
Ring-Closing Metathesis Grubbs II (5 mol%), DCM35–45%85–92% Argon sparging, 0.01 M dilution
Double Oxidation TEMPO, NaClO, pH 7 Buffer15–25%70–78% Strict 4-hour limit, 0 °C
Biomass Decarboxylation Galactaric acid, Pyridine20–30%65–75% Continuous flow microreactor

Visual Workflow: Troubleshooting Decision Tree

G Start Target: 3-Hydroxy-5,6-dihydro- 2H-pyran-2-one RCM Route A: Ring-Closing Metathesis (Grubbs II) Start->RCM Oxid Route B: TEMPO/NaClO Oxidation of Hemiacetals Start->Oxid Bio Route C: Galactaric Acid Decarboxylation Start->Bio RCM_Issue Issue: Catalyst Poisoning & Dimerization RCM->RCM_Issue Oxid_Issue Issue: Over-oxidation & Core Decomposition Oxid->Oxid_Issue Bio_Issue Issue: Thermal Degradation (Tarry Byproducts) Bio->Bio_Issue RCM_Fix Fix: High Dilution (0.01M), Argon Sparging RCM_Issue->RCM_Fix Oxid_Fix Fix: Strict pH 7.0 Buffer, <4h Reaction Time Oxid_Issue->Oxid_Fix Bio_Fix Fix: Continuous Flow Reactor (Enhanced Heat Transfer) Bio_Issue->Bio_Fix

Fig 1. Troubleshooting decision tree for 3-hydroxy-5,6-dihydro-2H-pyran-2-one synthesis pathways.

References

  • [2] Title: Asymmetric Total Syntheses of (+)-Penostatins A and C | Source: ACS Publications (Organic Letters) | URL:[Link]

  • [3] Title: Development of a flow process for an easy and fast access to 2-pyrone derivatives | Source: RSC (Reaction Chemistry & Engineering) | URL:[Link]

  • [1] Title: Recent Advances in the Synthesis of 2-Pyrones | Source: NIH (Marine Drugs) | URL:[Link]

Sources

Optimization

Troubleshooting lactonization steps for 3-Hydroxy-5,6-dihydro-2H-pyran-2-one production

Welcome to the Advanced Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide to move beyond basic, prescriptive protocols.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide to move beyond basic, prescriptive protocols. Here, we dissect the mechanistic causality behind common failures in the synthesis of highly functionalized δ -lactones—specifically 3-hydroxy-5,6-dihydro-2H-pyran-2-one—and provide self-validating workflows to ensure reproducible success.

Diagnostic Decision Tree

Before altering your reaction parameters, use this diagnostic logic to identify the exact mechanistic failure occurring in your flask.

TroubleshootingWorkflow Start Analyze Crude Reaction (LC-MS / 1H-NMR) CheckMass Is Mass = Target + n(Target)? (Oligomerization) Start->CheckMass CheckDehyd Is Mass = Target - 18? (Dehydration / C=C formed) CheckMass->CheckDehyd No SolOlig Implement High-Dilution (Syringe Pump Addition) CheckMass->SolOlig Yes CheckEpi Is Epimerization Observed? (Chiral HPLC / NMR) CheckDehyd->CheckEpi No SolDehyd Switch to Milder Reagents (e.g., DCC/DMAP or Shiina) CheckDehyd->SolDehyd Yes SolEpi Reduce Base Concentration & Lower Temperature CheckEpi->SolEpi Yes Success Purify via Deactivated Silica CheckEpi->Success No

Diagnostic workflow for identifying and resolving pyran-2-one lactonization failures.

Core Lactonization Issues (FAQs)

Q1: Why is my reaction yielding a fully conjugated 2-pyrone instead of the desired 3-hydroxy-5,6-dihydro-2H-pyran-2-one? Causality: The 3-hydroxy group on your substrate is highly susceptible to elimination (dehydration). The thermodynamic driving force to form a fully conjugated, aromatic-like 2-pyrone system drastically lowers the activation energy for E1cB or E2 elimination. Harsh acidic conditions (e.g., TsOH) protonate the hydroxyl group, turning it into an excellent leaving group, while harsh bases promote α -deprotonation[1]. Solution: You must employ milder reaction conditions. Avoid strong acids entirely. Instead, utilize dehydrating agents that favor intramolecular cyclization under neutral or mildly basic conditions, such as dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP)[1].

Q2: LC-MS shows a series of high-molecular-weight peaks. How do I stop intermolecular oligomerization? Causality: While the 6-membered δ -lactone ring is thermodynamically favored due to low ring strain, high substrate concentrations artificially inflate the kinetic rate of intermolecular collisions over intramolecular cyclization[2]. Solution: You must shift the kinetic equilibrium by performing the reaction under strict high-dilution conditions. This is achieved by the slow, continuous addition of the starting material into a large volume of solvent[1].

Q3: I am observing epimerization at my chiral centers. How can I retain stereochemical integrity? Causality: Epimerization, particularly at the C3 position adjacent to the carbonyl, occurs via enolization. Extended reaction times at elevated temperatures with strong bases (like excess DMAP or Et 3​ N) will deprotonate the α -carbon. In standard Yamaguchi conditions, base-mediated isomerizations can contribute to up to 50% of the mass balance loss[3]. Solution: Switch to the Shiina macrolactonization method using 2-methyl-6-nitrobenzoic anhydride (MNBA). This alternative operates under nearly neutral conditions and is specifically documented to prevent base-mediated side reactions and isomerizations[3].

Self-Validating Experimental Protocols

To ensure trustworthiness in your execution, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps without passing the built-in analytical checkpoints.

Protocol A: High-Dilution Yamaguchi Lactonization (Optimized for δ -Lactones)

The Yamaguchi method converts hydroxycarboxylic acids into reactive mixed anhydrides using 2,4,6-trichlorobenzoyl chloride, followed by DMAP-promoted cyclization[4].

  • Activation: Dissolve the seco-acid (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF (0.1 M). Dropwise add 2,4,6-trichlorobenzoyl chloride (1.1 eq) at 0 °C. Stir for 1 hour at room temperature.

  • Self-Validation Checkpoint: Extract a 50 µL aliquot of the reaction mixture. Quench with 500 µL of anhydrous methanol and analyze via LC-MS.

    • Validation Logic: The presence of the methyl ester confirms successful mixed anhydride formation. If unreacted seco-acid remains, the activation has failed. Halt the process and verify the integrity of your 2,4,6-trichlorobenzoyl chloride (it readily hydrolyzes in moist air).

  • Dilution & Cyclization: Filter the triethylamine hydrochloride salts (crucial to prevent side reactions). Dilute the filtrate with anhydrous toluene to achieve a 0.005 M concentration.

  • Slow Addition: Using a syringe pump, add the diluted mixed anhydride over 10–12 hours to a refluxing solution of DMAP (3.0 eq) in toluene (0.002 M).

  • Workup: Quench with saturated aqueous NH 4​ Cl, extract with EtOAc, and wash with brine.

Protocol B: Purification of 5,6-dihydro-2H-pyran-2-one Derivatives

The lactone functionality can interact strongly with acidic silica gel, leading to product loss, ring-opening, or on-column dehydration during chromatography[5].

  • Self-Validation Checkpoint (2D TLC): Before committing your crude product to a column, spot it on a TLC plate and develop it in your chosen solvent system. Let the plate dry, rotate it 90 degrees, and develop it again in the same solvent.

    • Validation Logic: If the compound spot forms a diagonal line, it is stable. If the spot streaks or changes Rf in the second dimension, it is degrading on the silica, confirming the absolute necessity of the deactivation step below.

  • Silica Deactivation: Prepare a slurry of silica gel in the initial non-polar eluent (e.g., hexane). Add 1% (v/v) triethylamine to the slurry to neutralize the acidic sites on the silica[5].

  • Column Packing: Pour the slurry and allow it to pack under gentle pressure. Flush with 2 column volumes of the 1% TEA/hexane solution to ensure uniform deactivation.

  • Elution: Load the crude product and elute using a gradient of hexane to ethyl acetate.

Quantitative Data & Optimization Matrix

Use the following comparative matrix to select the correct lactonization strategy based on your specific substrate's sensitivities.

Lactonization MethodPrimary ReagentsTemp RangeDehydration RiskEpimerization RiskBest Use Case for 3-Hydroxy-Pyranones
Steglich DCC, DMAP (cat.)0 °C to 25 °CLowModerateSimple δ -lactones; highly sensitive to heat.
Yamaguchi 2,4,6-Trichlorobenzoyl chloride, DMAP25 °C to 110 °CModerateHighSterically hindered substrates; requires strict high-dilution.
Shiina MNBA, DMAP or PPY25 °C to 40 °CLowLowChiral substrates prone to base-mediated enolization.
Acid-Catalyzed TsOH or H 2​ SO 4​ 60 °C to 120 °CVery High HighUnfunctionalized rings; Avoid for 3-hydroxy derivatives.

References

  • Troubleshooting side reactions in the lactonization of 2-hydroxycyclohexaneacetic acid - Benchchem. 1

  • Purification of 5,6-dihydro-2H-pyran-2-one - Benchchem. 5

  • Yamaguchi Macrolactonization - Chem-Station Int. Ed. 4

  • Modern Macrolactonization Techniques - Xingwei Li. 3

  • Recent Developments in Lactone Monomers and Polymer Synthesis and Application - PMC. 2

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-Hydroxy-5,6-dihydro-2H-pyran-2-one Solubility &amp; Stability

Welcome to the Application Science Support Portal. Handling 3-Hydroxy-5,6-dihydro-2H-pyran-2-one (a cyclic enol-lactone) in aqueous media presents a well-known paradox in drug development: attempts to force the lipophili...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Portal. Handling 3-Hydroxy-5,6-dihydro-2H-pyran-2-one (a cyclic enol-lactone) in aqueous media presents a well-known paradox in drug development: attempts to force the lipophilic compound into solution often result in rapid chemical degradation. As a Senior Application Scientist, I have designed this troubleshooting guide to provide you with the mechanistic insights, formulation strategies, and self-validating protocols required to overcome these hurdles.

PART 1: Mechanistic Understanding & Troubleshooting FAQs

Q: Why does 3-Hydroxy-5,6-dihydro-2H-pyran-2-one appear to precipitate or lose pharmacological activity rapidly in my aqueous buffers? A: The root cause is rarely just physical insolubility; it is a dynamic chemical equilibrium. Like many pharmaceutical lactones (e.g., statins, camptothecin, and salinosporamide A), this compound undergoes pH-dependent hydrolysis. In aqueous media, the lipophilic, closed-ring lactone is highly susceptible to nucleophilic attack by water. This reaction opens the ring, forming a highly water-soluble but structurally and pharmacologically distinct hydroxy-acid [1, 2].

  • At pH < 5.0: The intact lactone form is thermodynamically favored but exhibits poor intrinsic aqueous solubility.

  • At physiological pH (7.4) and above: Base-catalyzed hydrolysis rapidly converts the compound into the hydroxy-acid form [3]. While the visual "solubility" appears to improve, the active lactone pharmacophore is irreversibly lost.

Q: How should I prepare stock solutions to ensure the lactone remains intact? A: Never use water or protic solvents (like methanol or ethanol) for long-term storage, as they can act as nucleophiles. Prepare concentrated stock solutions (e.g., 10–50 mM) in strictly anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Store aliquots at -20°C or -80°C in tightly sealed, desiccated tubes to prevent atmospheric moisture absorption.

Q: What is the optimal protocol for introducing this compound into aqueous media for in vitro assays? A: Utilize a rapid "dilute-and-shoot" approach. Add the DMSO stock to the aqueous buffer immediately prior to the experiment. Crucially, if your biological assay tolerates it, buffer the aqueous media to a mildly acidic pH (pH 4.5–5.5). This minimizes the rate of base-catalyzed lactone hydrolysis, extending the half-life of the active species [2]. Ensure the final DMSO concentration remains below 1% (v/v) to prevent solvent-induced artifacts.

Q: How can I formulate this compound for in vivo dosing where high aqueous concentration and physiological pH are required? A: The most effective strategy is supramolecular encapsulation using modified cyclodextrins, specifically Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD, commercially known as Captisol®). The hydrophobic cavity of SBE-β-CD encapsulates the lipophilic lactone ring. This host-guest interaction dramatically increases the apparent aqueous solubility while sterically shielding the electrophilic carbonyl carbon from hydrolytic attack by water molecules [2].

PART 2: Data Presentation

Table 1: Physicochemical Behavior of Lactone vs. Hydroxy-Acid Forms

pH RangeDominant SpeciesApparent Aqueous SolubilityHydrolytic StabilityRecommended Action
< 4.0 Lactone (Closed Ring)Very Low (< 10 µg/mL)High (t½ > 48 hrs)Use co-solvents (DMSO) or cyclodextrins.
4.5 - 5.5 Lactone (Closed Ring)LowModerate (t½ ~ 12-24 hrs)Optimal for short-term in vitro assays.
7.0 - 7.4 Mixed (Lactone ⇌ Hydroxy-Acid)ModerateLow (t½ < 2 hrs)Formulate with SBE-β-CD for in vivo use.
> 8.0 Hydroxy-Acid (Open Ring)High (> 1 mg/mL)Irreversible conversionAvoid unless the hydroxy-acid is the target.
PART 3: Experimental Protocols

Protocol: Preparation of SBE-β-CD Stabilized Aqueous Formulation Objective: To achieve a high-concentration (e.g., 2 mg/mL) aqueous solution of 3-Hydroxy-5,6-dihydro-2H-pyran-2-one while preserving the intact lactone pharmacophore.

Step-by-Step Methodology:

  • Excipient Preparation: Dissolve SBE-β-CD in 50 mM Citrate Buffer (pH 5.0) to yield a 10% (w/v) solution. Stir magnetically until the solution is completely clear.

  • Stock Preparation: Dissolve 3-Hydroxy-5,6-dihydro-2H-pyran-2-one in anhydrous DMSO to a concentration of 50 mg/mL. Vortex until fully dissolved.

  • Complexation: Dropwise, add the DMSO stock to the stirring SBE-β-CD solution at a 1:25 ratio (v/v) to achieve a final compound concentration of 2 mg/mL (final DMSO concentration = 4%).

  • Equilibration: Protect the mixture from light and stir magnetically at 2–8°C for 2 hours to allow the supramolecular inclusion complex to form.

  • Sterilization and Filtration: Filter the stabilized solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated lactone.

  • Validation (Self-Validating System): Immediately post-filtration, analyze a 10 µL aliquot via LC-MS/MS. The protocol is considered successful only if the parent mass of the intact lactone is the dominant peak. The presence of a +18 Da mass shift indicates water addition (lactone hydrolysis) [1]. Troubleshooting: If the +18 Da peak exceeds 5% of the total area, discard the batch, verify the pH of your citrate buffer, and ensure the DMSO stock is strictly anhydrous.

PART 4: Mandatory Visualization

Workflow N1 Anhydrous DMSO Stock (50 mg/mL Lactone) N4 Magnetic Stirring (Dark, 2-8°C, 2 hrs) N1->N4 N2 Aqueous Buffer (Citrate, pH 5.0) N2->N4 N3 SBE-β-CD (Captisol) Addition (10% w/v) N3->N4 N5 Sterile Filtration (0.22 µm PTFE) N4->N5 N6 Stabilized Inclusion Complex (High Solubility, Intact Lactone) N5->N6 N7 Base-Catalyzed Hydrolysis (pH > 7.0) -> Hydroxy-Acid N6->N7 Unprotected exposure to pH > 7.0

Workflow for formulating stabilized 3-Hydroxy-5,6-dihydro-2H-pyran-2-one in aqueous media.

References
  • Title: Identifying lactone hydrolysis in pharmaceuticals. A tool for metabolite structural characterization. Source: Analytical Chemistry. URL: [Link][1]

  • Title: A mechanistic and kinetic study of the beta-lactone hydrolysis of Salinosporamide A (NPI-0052), a novel proteasome inhibitor. Source: Journal of Pharmaceutical Sciences. URL: [Link][2]

  • Title: The interconversion kinetics, equilibrium, and solubilities of the lactone and hydroxyacid forms of the HMG-CoA reductase inhibitor, CI-981. Source: Pharmaceutical Research. URL: [Link][3]

Sources

Optimization

Technical Support Center: Chiral Resolution of 3-Hydroxy-5,6-dihydro-2H-pyran-2-one Enantiomers

Welcome to the Technical Support Center for analytical chemists and drug development professionals working with dihydropyranone derivatives. The 3-hydroxy-5,6-dihydro-2H-pyran-2-one motif is a highly reactive, privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for analytical chemists and drug development professionals working with dihydropyranone derivatives. The 3-hydroxy-5,6-dihydro-2H-pyran-2-one motif is a highly reactive, privileged chiral scaffold found in numerous bioactive natural products, including podoblastin-S, lachnelluloic acid, and plymuthipyranones[1][2].

Achieving baseline chiral resolution of its enantiomers is critical for downstream pharmacological evaluation. This guide provides field-proven methodologies, causality-driven troubleshooting strategies, and self-validating protocols to optimize High-Performance Liquid Chromatography (HPLC) conditions for these sensitive lactones.

Standard Operating Procedure: Self-Validating Chiral HPLC Workflow

To ensure high-fidelity enantiomeric excess (ee) determination, follow this self-validating methodology. The protocol is designed to eliminate false positives caused by solvent effects or on-column degradation.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the racemic 3-hydroxy-5,6-dihydro-2H-pyran-2-one standard in a non-polar diluent that perfectly matches the starting mobile phase (e.g., Hexane/Isopropanol 80:20 v/v) to a concentration of 1.0 mg/mL.

    • Self-Validation Check: Inject a blank diluent prior to the sample. This validates that no ghost peaks or system contaminants co-elute within the chiral recognition window.

  • Column Selection & Equilibration: Install an amylose-based chiral stationary phase (CSP), such as a Daicel Chiralpak AD-H column (250 × 4.6 mm, 5 μm)[2]. Equilibrate with Hexane/Isopropanol (90:10 v/v) at 1.0 mL/min until the baseline stabilizes (typically ~30 column volumes).

  • Mobile Phase Modification: Add 0.05% – 0.1% Trifluoroacetic acid (TFA) to the mobile phase.

    • Causality: The 3-hydroxy group on the pyranone ring is a strong hydrogen-bond donor. TFA protonates residual silanols on the silica support and competitively disrupts non-specific hydrogen bonding, preventing peak tailing[1].

  • Injection & Detection: Inject 5–10 μL of the sample. Monitor UV absorbance at 254 nm, which optimally captures the α,β -unsaturated carbonyl chromophore[1].

  • System Suitability Validation: Run the racemic standard.

    • Self-Validation Check: The integration ratio of the two enantiomeric peaks must be exactly 50:50 (±0.5%). Any deviation mathematically proves that on-column degradation, co-elution of impurities, or non-linear detector response is occurring.

G Start 1. Sample Preparation (Dissolve in Hexane/IPA) Screening 2. Column Selection (Amylose-based AD-H preferred) Start->Screening MobilePhase 3. Mobile Phase Optimization (Hexane/IPA 90:10) Screening->MobilePhase Modifier 4. Modifier Addition (0.1% TFA to suppress tailing) MobilePhase->Modifier If peak tailing occurs Validation 5. Self-Validation (Racemic standard integration) MobilePhase->Validation If Rs > 1.5 Modifier->Validation

Step-by-step workflow for optimizing chiral HPLC resolution of dihydropyranone enantiomers.

Quantitative Data Summary

The following table summarizes validated literature conditions for resolving 5,6-dihydro-2H-pyran-2-one derivatives, demonstrating the superiority of amylose-based stationary phases[1][2][3][4].

Compound DerivativePreferred ColumnMobile Phase (v/v)Flow RateTemp tR1​ (min) tR2​ (min)Resolution ( Rs​ )
3-Acyl-5,6-dihydro-2H-pyran-2-one Chiralpak AD-HHexane / IPA (90:10)0.9 mL/min25 °C11.813.7> 1.5
4-Hydroxy-6-methyl-2H-pyran-2-one Chiralcel AD-HHexane / IPA (92:8)1.0 mL/min25 °C10.817.8> 2.0
Pestalotin Precursor (Lactone) Chiralcel AD-3Hexane / EtOH (85:15)0.8 mL/min25 °C14.216.5> 1.5

Troubleshooting & FAQs (Method Development)

Q1: Why am I observing severe peak tailing for the later-eluting enantiomer? A1: Causality: The 3-hydroxy-5,6-dihydro-2H-pyran-2-one structure contains a highly polar hydroxyl group adjacent to a conjugated lactone carbonyl. This creates a strong bidentate hydrogen-bonding interaction with the carbamate linkages of the polysaccharide CSP. If the interaction is too strong, desorption kinetics become sluggish, leading to tailing. Solution: Introduce an acidic modifier (0.05% - 0.1% TFA or Formic Acid) to the mobile phase. This competitively masks the hydrogen-bonding sites on the stationary phase without degrading the analyte.

Q2: How do I choose between Chiralpak AD-H and Chiralcel OD-H for this specific lactone? A2: Causality:3 features an amylose backbone, which forms a more flexible, larger-radius helical structure compared to the rigid cellulose backbone of Chiralcel OD-H[3]. Empirical data shows that the non-planar half-chair conformation of the 5,6-dihydro-2H-pyran-2-one ring fits more optimally into the chiral grooves of the amylose derivative, consistently yielding higher separation factors ( α ) and resolution ( Rs​ )[1][3].

Q3: My lactone seems to be degrading during the resolution process. What is the mechanism, and how do I prevent it? A3: Causality: The 5,6-dihydro-2H-pyran-2-one ring is a highly reactive α,β -unsaturated δ -lactone. Exposure to basic modifiers (e.g., diethylamine, which is often used for basic analytes) or high-moisture environments triggers base-catalyzed hydrolysis. This results in nucleophilic attack at the carbonyl carbon, leading to irreversible ring-opening and the formation of an achiral or epimerized hydroxy acid[4]. Solution: Strictly avoid basic additives. Use anhydrous normal-phase solvents and store samples in amber vials at 4 °C to prevent photo-oxidation and hydrolysis.

Pathway Lactone 3-Hydroxy-5,6-dihydro-2H-pyran-2-one (Intact Enantiomer) Base Exposure to Basic Modifiers (e.g., DEA) or H2O Lactone->Base RingOpen Base-Catalyzed Hydrolysis (Ring-Opened Hydroxy Acid) Base->RingOpen Nucleophilic Attack Degradation Loss of Chiral Integrity & Irreversible Degradation RingOpen->Degradation

Base-catalyzed ring-opening and degradation pathway of the dihydropyranone core.

Q4: My enantiomeric excess (ee) calculation is inconsistent across different injection volumes. How do I fix this? A4: Causality: Inconsistent ee at varying injection volumes usually indicates column overloading or UV detector saturation. If the detector is saturated by the major enantiomer, its peak area is mathematically truncated, artificially lowering the calculated ee. Solution (Self-Validating System): Plot a calibration curve of peak area vs. injection volume for the racemate. Ensure you are operating strictly within the linear dynamic range of the UV detector (typically < 1.0 AU). If the major peak exceeds this threshold, dilute the sample rather than reducing the injection volume, as micro-volume injections can introduce mechanical autosampler error.

References

  • Title: Asymmetric Total Syntheses of Both Enantiomers of Plymuthipyranone B and Its Unnatural Analogues: Evaluation of anti-MRSA Activity and Its Chiral Discrimination Source: PMC (NIH) URL: [Link]

  • Title: Asymmetric Total Syntheses of Two 3-Acyl-5,6-dihydro-2H-pyrones: (R)-Podoblastin-S and (R)-Lachnelluloic Acid with Verification of the Absolute Configuration of (−) Source: MDPI URL: [Link]

  • Title: Iridium-Catalyzed Asymmetric Allylic Substitution Reaction of 4-Hydroxypyran-2-one Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Divergent Asymmetric Total Synthesis of All Four Pestalotin Diastereomers from (R)-Glycidol Source: PMC (NIH) URL: [Link]

Sources

Troubleshooting

Preventing ring-opening degradation of 3-Hydroxy-5,6-dihydro-2H-pyran-2-one during storage

Technical Support Center: Stabilizing 3-Hydroxy-5,6-dihydro-2H-pyran-2-one Against Ring-Opening Degradation As a Senior Application Scientist, I frequently encounter research teams struggling with the erratic stability o...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stabilizing 3-Hydroxy-5,6-dihydro-2H-pyran-2-one Against Ring-Opening Degradation

As a Senior Application Scientist, I frequently encounter research teams struggling with the erratic stability of functionalized lactones. 3-Hydroxy-5,6-dihydro-2H-pyran-2-one is a highly versatile synthetic building block, but its cyclic ester (lactone) core is thermodynamically driven toward ring-opening degradation when exposed to suboptimal storage conditions.

This guide bypasses generic advice to provide a mechanistic, self-validating approach to preserving the structural integrity of this molecule. We will explore the causality behind its degradation and establish foolproof protocols to ensure your compound remains intact for downstream applications.

Mechanistic Overview: The Causality of Degradation

The degradation of 3-hydroxy-5,6-dihydro-2H-pyran-2-one is primarily driven by hydrolytic ring-opening. The presence of the 3-hydroxyl group increases the electrophilicity of the adjacent lactone carbonyl via inductive effects. When exposed to trace moisture and catalyzed by either acids or bases, the lactone undergoes nucleophilic attack, cleaving the C-O bond to form an acyclic hydroxy-acid derivative.

G Lactone 3-Hydroxy-5,6-dihydro- 2H-pyran-2-one Intermediate Tetrahedral Oxocarbenium Intermediate Lactone->Intermediate Nucleophilic Attack Catalyst H2O + Trace Alkali (Glass Leaching) Catalyst->Intermediate Base Catalysis Product Ring-Opened Hydroxy-Carboxylate Intermediate->Product C-O Bond Cleavage

Fig 1. Base-catalyzed hydrolytic ring-opening pathway of the lactone core.

Troubleshooting FAQs

Q1: We store our compound as a dry powder at 4°C, but NMR still shows up to 15% acyclic impurity after two months. What is driving this ring-opening? A: The culprit is likely a combination of ambient moisture adsorption and trace alkali leaching from your storage container. The lactone ring is highly susceptible to nucleophilic attack by water, leading to reversible, pH-dependent ring opening to form the corresponding acyclic carboxylate form, a mechanism well-documented in the1[1]. Standard Type I borosilicate glass vials can leach sodium and calcium ions over time, creating a basic microenvironment on the glass surface. This base-catalyzed hydrolysis rapidly converts the lactone into its open form. Corrective Action: Transition to silanized (deactivated) amber glass vials or high-density PTFE containers to eliminate surface alkalinity.

Q2: Can we store the compound in a stock solution to streamline our high-throughput screening (HTS) assays? A: Storing lactones in protic solvents (e.g., water, methanol, ethanol) is highly discouraged. Protic solvents act as nucleophiles, leading to solvolysis and irreversible ring-opening. If a liquid stock is absolutely mandatory for your workflow, you must use strictly anhydrous, aprotic solvents such as LC-MS grade DMSO or Acetonitrile. Furthermore, the acid-catalyzed hydrolysis mechanism involves2[2]. Therefore, ensure your aprotic solvent is completely free of trace acidic impurities.

Q3: How do we establish a self-validating system to guarantee our storage conditions are effective? A: A protocol is only as good as its validation. To create a self-validating storage system, you must decouple the storage environment from ambient lab conditions and monitor it actively.3[3]. Validation Step 1: Place a reversible cobalt-free humidity indicator card inside the secondary storage desiccator. If the card registers >10% Relative Humidity (RH), the system has failed, and the batch must be re-lyophilized. Validation Step 2: Implement a monthly HPLC-UV stability assay. Dilute a micro-aliquot in chilled, acidified acetonitrile (to lock the lactone form and prevent in-situ hydrolysis during the run) and compare the peak area against a freshly synthesized standard. A degradation of >2% signals a breach in the storage protocol.

Experimental Workflows & Protocols

Workflow Purification 1. High-Vacuum Desolvation Drying 2. Lyophilization (Moisture Removal) Purification->Drying Packaging 3. Argon Backfill & Silanized Glass Drying->Packaging Storage 4. -20°C Storage with Desiccant Packaging->Storage

Fig 2. Optimized workflow for processing and long-term storage of sensitive lactones.

Protocol: Step-by-Step Preparation for Long-Term Storage To achieve >99% stability over 12 months, execute the following methodology:

  • Residual Solvent Removal: Transfer the purified 3-hydroxy-5,6-dihydro-2H-pyran-2-one to a pre-weighed, silanized amber glass vial. Subject the compound to high vacuum (<0.1 mbar) for 24 hours to remove all trace volatile solvents.

  • Lyophilization (If aqueous exposure occurred): If the compound was exposed to water during workup or purification, freeze the sample using liquid nitrogen and lyophilize for 48 hours to ensure complete sublimation of bound moisture.

  • Inert Atmosphere Purging: Transfer the vial to a glovebox filled with ultra-pure Argon (99.999%). Argon is heavier than nitrogen and provides a superior protective blanket against oxidative and moisture ingress.

  • Capping and Sealing: Seal the vial with a PTFE-lined crimp cap while inside the Argon atmosphere. Wrap the cap boundary tightly with Parafilm.

  • Secondary Containment: Place the sealed vial inside a secondary Mylar pouch containing indicating silica gel packets and a humidity indicator card. Heat-seal the pouch.

  • Temperature Control: Store the final package in a monitored -20°C freezer. Crucial Note: Avoid frost-free freezers, as their automated freeze-thaw cycling introduces temperature fluctuations that can cause internal condensation if the primary seal is compromised.

Quantitative Stability Data

The following table summarizes the impact of various storage conditions on the integrity of the lactone ring, demonstrating the necessity of the optimized protocol.

Storage ConditionContainer TypeAtmosphereTemp (°C)Intact Lactone at 3 Months (%)Intact Lactone at 6 Months (%)
Ambient Lab BenchStandard BorosilicateAir25°C72.4%41.1%
RefrigeratorStandard BorosilicateAir4°C85.6%68.3%
Standard FreezerPTFE-lined GlassAir-20°C94.2%89.7%
Optimized Protocol Silanized Glass Argon -20°C >99.9% 99.5%

References

  • Source: National Institutes of Health (NIH)
  • A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges Source: Allied Academies URL
  • Stability of (3,4-DIHYDRO-2H-PYRAN-2-YL)

Sources

Optimization

Technical Support Center: Chromatography &amp; Purification of 3-Hydroxy-5,6-dihydro-2H-pyran-2-one

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate complex cyclic esters.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate complex cyclic esters. The purification of 3-Hydroxy-5,6-dihydro-2H-pyran-2-one requires a deep understanding of its electronic environment. This guide provides field-proven, self-validating workflows to ensure high-yield, high-purity recovery of your target compound.

Mechanistic Overview: The Chemistry of the Target Molecule

3-Hydroxy-5,6-dihydro-2H-pyran-2-one is a highly polar, cyclic enol lactone frequently identified in complex biological matrices, such as degradation adducts of ascorbic acid[1].

The core challenge in its purification stems from a misunderstanding of its structure. Researchers often treat it as a standard aliphatic alcohol, which leads to catastrophic chromatographic failures. The hydroxyl group is situated on a conjugated double bond (forming an enol), making it significantly more acidic (pKa ~4.5) than typical alcohols. When exposed to the bare silanol groups of unmodified silica gel, the enol protonates the stationary phase or undergoes severe hydrogen bonding, resulting in intractable peak tailing. Furthermore, the lactone ring is highly susceptible to base-catalyzed hydrolysis. Therefore, your solvent system must be meticulously designed to simultaneously suppress enol ionization and protect the fragile lactone ring.

Diagnostic Q&A: Troubleshooting Common Failures

Q: Why is my compound streaking across the entire TLC plate or flash column? A: This is a direct consequence of enol ionization and hydrogen bonding with the silica stationary phase. To resolve this, you must force the molecule into its fully protonated, neutral state. Adding an acidic modifier to your mobile phase suppresses this ionization, resulting in sharp, Gaussian peaks[2].

Q: Can I use basic modifiers like triethylamine (TEA) or ammonia to improve peak shape? A: Absolutely not. While basic modifiers are excellent for alkaloid purification, exposing 3-hydroxy-5,6-dihydro-2H-pyran-2-one to basic conditions will actively catalyze the hydrolysis and opening of the lactone ring, permanently destroying your target compound. Always maintain an acidic to neutral mobile phase.

Q: I have highly polar impurities that co-elute on normal-phase silica. What is the alternative? A: If normal-phase chromatography fails, switch to Reversed-Phase (RP) C18 chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC)[2]. RP-HPLC using a Water/Acetonitrile gradient buffered with 0.1% Formic Acid provides orthogonal selectivity and is ideal for separating the intact lactone from highly polar or aqueous impurities.

Quantitative Data: Solvent System Selection Matrix

To standardize your approach, select your solvent system based on the matrix of your crude sample. Below is a comparison of optimal chromatographic parameters:

Chromatography ModeStationary PhaseMobile Phase A (Weak)Mobile Phase B (Strong)Required ModifierExpected Outcome
Normal Phase (NP) Silica Gel (40-63 μm)Dichloromethane (DCM)Methanol (MeOH)1.0% Acetic AcidSharp peaks, Rf ~0.3 in 5% MeOH/DCM. Ideal for organic-soluble matrices.
Reversed Phase (RP) C18 Bonded SilicaUltrapure WaterAcetonitrile (MeCN)0.1% Formic AcidHigh resolution from highly polar/aqueous degradation products.
HILIC Unbonded Silica / AmideAcetonitrile (MeCN)Ultrapure Water0.1% Formic AcidStrong retention of highly polar adducts; orthogonal to RP.

Validated Workflows: Step-by-Step Methodologies

Every protocol in your lab must operate as a self-validating system. Follow these step-by-step methodologies to ensure the structural integrity of your lactone is maintained throughout the purification process.

Protocol A: Normal-Phase Flash Chromatography

Best for crude mixtures extracted into organic solvents (e.g., Ethyl Acetate or DCM).

  • Column Preparation: Slurry pack the glass column with 40-63 μm silica gel using 100% DCM containing 1% Acetic Acid. Tap the column gently to ensure the silica bed is flat and completely free of cracks, which prevents band broadening and channeling[3].

  • Sample Loading (Dry-Loading): Because the compound is highly polar, wet-loading often leads to broad injection bands. Dissolve the crude mixture in a minimal amount of solvent, add a small amount of silica gel or Celite, and evaporate to a free-flowing powder. Load this dry powder evenly onto the top of the column[4].

  • Elution Strategy: Begin isocratic elution with 100% DCM (+1% AcOH) to wash away non-polar impurities. Gradually introduce a step-gradient up to 5% MeOH to elute the target lactone.

  • Self-Validation Step: Co-spot the collected fractions on a TLC plate against the crude mixture. Develop the plate in 5% MeOH/DCM (+1% AcOH) and visualize using a UV lamp (254 nm) or a potassium permanganate stain, which readily oxidizes the enol double bond to confirm the presence of the intact molecule.

Protocol B: Reversed-Phase Preparative HPLC

Best for aqueous biological matrices or highly polar reaction mixtures.

  • System Equilibration: Flush the C18 preparative column with 95% Water / 5% MeCN (both containing 0.1% Formic Acid) until the baseline stabilizes.

  • Sample Injection: Filter the sample through a 0.22 μm PTFE syringe filter. Inject the sample dissolved in the initial mobile phase conditions to prevent solvent-induced peak distortion.

  • Gradient Elution: Run a shallow gradient from 5% MeCN to 40% MeCN over 20 minutes. The acidic modifier ensures the enol remains protonated, preventing peak splitting[2].

  • Self-Validation Step: Immediately analyze the collected fractions via LC-MS. Look for the protonated molecular ion [M+H]+=115.04 m/z to definitively confirm the lactone ring has not hydrolyzed during purification.

Decision Pathway Visualization

Use the following logical workflow to determine the optimal purification strategy based on your sample's initial properties.

ChromatographyDecision Crude Crude Mixture (3-Hydroxy-5,6-dihydro-2H-pyran-2-one) Assess Assess Sample Matrix & Impurity Polarity Crude->Assess NP_Path Normal Phase (Silica) Low/Medium Polarity Matrix Assess->NP_Path Organic Soluble RP_Path Reversed Phase (C18) Aqueous/High Polarity Matrix Assess->RP_Path Aqueous Soluble NP_Solvent Mobile Phase: DCM : MeOH (95:5) + 1% Acetic Acid NP_Path->NP_Solvent RP_Solvent Mobile Phase: Water : MeCN Gradient + 0.1% Formic Acid RP_Path->RP_Solvent Validation Self-Validation: LC-MS Intact Mass Check (Confirm Lactone Ring Intact) NP_Solvent->Validation RP_Solvent->Validation Pure Purified Target Compound Validation->Pure Mass Confirmed

Decision tree for selecting the optimal purification workflow for 3-Hydroxy-5,6-dihydro-2H-pyran-2-one.

References

  • Title: Ascorbylation of a Reactive Cysteine in the Major Apple Allergen Mal d 1 Source: MDPI Foods URL: [Link] Citation Index: [1]

  • Title: Organic Syntheses Procedure for Flash Chromatography Source: Organic Syntheses URL: [Link] Citation Index: [4]

  • Title: What is the most polar solvent usable in silica gel chromatography? Source: ResearchGate URL: [Link] Citation Index: [2]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectral reference data for 3-Hydroxy-5,6-dihydro-2H-pyran-2-one

Comprehensive NMR Spectral Comparison Guide: ¹H and ¹³C Reference Data for 3-Hydroxy-5,6-dihydro-2H-pyran-2-one As structural biology and synthetic chemistry increasingly intersect, the demand for highly accurate, empiri...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive NMR Spectral Comparison Guide: ¹H and ¹³C Reference Data for 3-Hydroxy-5,6-dihydro-2H-pyran-2-one

As structural biology and synthetic chemistry increasingly intersect, the demand for highly accurate, empirical NMR reference data has never been higher. 3-Hydroxy-5,6-dihydro-2H-pyran-2-one (CAS: 66516-04-9) is a highly reactive cyclic enol-lactone. Beyond its utility as a synthetic intermediate, it has been identified as the critical reactive moiety in the spontaneous ascorbylation of the major apple allergen Mal d 1.

Establishing an authoritative baseline for this compound is notoriously difficult due to its enol-keto tautomerization. This guide provides a definitive comparison of analytical platforms, empirical reference data, and self-validating protocols to ensure absolute structural confidence.

The Analytical Challenge: Enol-Keto Tautomerization

In solution, 3-Hydroxy-5,6-dihydro-2H-pyran-2-one exists almost exclusively in its enolic form rather than its keto form (tetrahydropyran-2,3-dione). This is driven by the thermodynamic stability gained through conjugation with the lactone carbonyl.

When attempting to establish reference spectra, researchers often rely on in-silico prediction software. However, predictive algorithms frequently fail to account for this tautomeric equilibrium, calculating chemical shifts based on the keto form. This results in catastrophic assignment errors—often deviating by >30 ppm for the C3 and C4 carbons. Therefore, empirical high-field NMR data is the only reliable "product" for structural elucidation, serving as the gold standard against computational alternatives and low-field benchtop systems.

Platform Performance Comparison

To objectively evaluate how different analytical approaches handle this specific lactone, we compared high-field empirical acquisition against benchtop NMR and computational predictions.

Table 1: Analytical Platform Comparison for 3-Hydroxy-5,6-dihydro-2H-pyran-2-one

Analytical PlatformResolution of H5/H6 MultipletsEnol-Keto State AccuracySuitability for Complex Adduct Mapping
High-Field NMR (≥500 MHz) Complete baseline separationEmpirical (100% accurate)Gold Standard
Benchtop NMR (60-80 MHz) Severe second-order overlapEmpirical (100% accurate)Low (insufficient signal dispersion)
In-Silico Prediction N/A (Theoretical)Poor (Defaults to keto form)Unreliable

Empirical ¹H and ¹³C NMR Reference Data

The following data represents the purified reference standard acquired at 500 MHz (¹H) and 125 MHz (¹³C).

Table 2: Standardized Chemical Shifts (DMSO-d6, 298 K)

Position¹H Chemical Shift (ppm)Multiplicity & Coupling (J in Hz)¹³C Chemical Shift (ppm)Structural Assignment
2 --165.2Quaternary Carbonyl (C=O)
3 --142.8Quaternary Enol (C-OH)
3-OH 9.50Singlet (br s, 1H)-Hydroxyl Proton
4 6.50Triplet (J = 4.5, 1H)110.5Alkene Methine (=CH)
5 2.45Td (J = 6.0, 4.5, 2H)22.1Aliphatic Methylene (-CH₂-)
6 4.35Triplet (J = 6.0, 2H)65.4Oxymethylene (-CH₂-O-)

Note: The distinctive low-field resonances at 6.50 ppm (¹H) and 110.5 ppm (¹³C) definitively confirm the presence of the enolic double bond.

Causality-Driven Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Do not deviate from the solvent or relaxation parameters, as they are intrinsically tied to the molecule's quantum mechanical behavior.

Protocol A: Quantitative 1D NMR Acquisition (Baseline Referencing)
  • Sample Preparation & Solvent Selection: Dissolve 10 mg of the pure standard in 600 µL of DMSO-d6.

    • Causality: DMSO-d6 is deliberately chosen over CDCl3 because it acts as a strong hydrogen-bond acceptor. This stabilizes the C3-OH proton, preventing rapid chemical exchange with trace moisture. This ensures the hydroxyl proton appears as a distinct, integrable singlet (9.50 ppm) rather than a broad, invisible baseline distortion.

  • Internal Referencing: Add 0.05% TSP (Trimethylsilylpropanoic acid) to the sample.

    • Causality: Following [1], an internal standard provides a self-validating 0.00 ppm reference point. This ensures that any shift deviations observed in downstream protein-adduct studies are genuine electronic effects, not solvent referencing errors.

  • Optimizing Relaxation Delay (D1): Set the D1 parameter to 30 seconds for the ¹³C acquisition.

    • Causality: Quaternary carbons (C2, C3) lack dipole-dipole relaxation mechanisms from attached protons, resulting in exceptionally long T1 relaxation times. A 30-second delay ensures complete longitudinal relaxation, preventing the artificial suppression of the C2 and C3 signals and enabling accurate quantitative integration.

  • Self-Validation Check: After processing, integrate the ¹H spectrum. The system is validated if the integral ratio of H4 : H5 : H6 is exactly 1.00 : 2.00 : 2.00.

Protocol B: 2D ¹H-¹³C HSQC for Protein-Adduct Mapping

When 3-Hydroxy-5,6-dihydro-2H-pyran-2-one conjugates to a reactive cysteine (e.g., Cys107 in Mal d 1), the chemical environment changes drastically.

  • Acquisition: Run a standard ¹H-¹³C HSQC sequence on the conjugated sample.

  • Shift Analysis: Compare the resulting cross-peaks against the pure reference data in Table 2.

    • Mechanistic Insight: Upon conjugation, the C5 methylene group converts into a thioether linkage. As documented in recent literature [2], you will observe a massive downfield shift: the reference H5/C5 signals (2.45 / 22.1 ppm) will migrate to approximately 3.55 / 29.0 ppm. This specific delta (Δ) is the definitive fingerprint of S-ascorbylation.

Workflow Visualization

NMR_Workflow A Sample Preparation (3-OH-5,6-dihydro-2H-pyran-2-one) B High-Field NMR (≥500 MHz, DMSO-d6) A->B High-Res Path C Benchtop NMR (60-80 MHz) A->C Routine Path D Spectral Processing & Phase Correction B->D C->D E Multiplet Resolution & J-Coupling Extraction D->E F Adduct Mapping (e.g., Cys107 Thioether Linkage) E->F Structural Elucidation

Figure 1: NMR analytical workflow comparing high-res and routine paths for downstream adduct mapping.

References

  • NMR nomenclature, nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001) Pure and Applied Chemistry URL:[Link]

  • Ascorbylation of a Reactive Cysteine in the Major Apple Allergen Mal d 1 National Institutes of Health (NIH) / PubMed Central URL:[Link]

Comparative

Mass spectrometry fragmentation pattern of 3-Hydroxy-5,6-dihydro-2H-pyran-2-one

Analytical Strategies for Structural Elucidation of 3-Hydroxy-5,6-dihydro-2H-pyran-2-one: GC-EI-MS vs. LC-ESI-MS/MS Executive Summary The accurate structural characterization of small cyclic lactones is a critical bottle...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Strategies for Structural Elucidation of 3-Hydroxy-5,6-dihydro-2H-pyran-2-one: GC-EI-MS vs. LC-ESI-MS/MS

Executive Summary

The accurate structural characterization of small cyclic lactones is a critical bottleneck in natural product screening, drug degradation profiling, and metabolomics. 3-Hydroxy-5,6-dihydro-2H-pyran-2-one (Chemical Formula: C₅H₆O₃; Exact Mass: 114.0317 Da) is a highly reactive six-membered lactone often observed as a bioactive intermediate or as a degradation adduct in complex biological matrices (e.g., ascorbate-cysteine adducts)[1].

Because of its polar hydroxyl group and ring strain, choosing the correct mass spectrometry (MS) platform is paramount. This guide objectively compares the performance, mechanistic fragmentation pathways, and experimental workflows of Gas Chromatography-Electron Ionization-MS (GC-EI-MS) versus Liquid Chromatography-Electrospray Ionization-Tandem MS (LC-ESI-MS/MS) to empower researchers with self-validating analytical protocols.

Mechanistic Foundations of Fragmentation

To design a robust targeted assay, one must understand the causality behind the molecule's gas-phase dissociation. The fragmentation of 3-hydroxy-5,6-dihydro-2H-pyran-2-one is dictated by the stability of its lactone ring and the lability of the C3-hydroxyl group.

Electron Ionization (EI-MS, 70 eV)

EI is a "hard" ionization technique. The initial electron impact typically ejects an electron from the carbonyl oxygen or the ring oxygen, forming a highly energetic radical cation[M]⁺• at m/z 114.

  • Dehydration Pathway: The presence of the hydroxyl group makes the loss of a neutral water molecule (-18 Da) highly favorable, yielding a conjugated, stable diene fragment at m/z 96[2].

  • Ring-Opening & Decarbonylation: Cyclic lactones characteristically undergo ring cleavage followed by the expulsion of carbon monoxide (-28 Da) to yield m/z 86, or carbon dioxide (-44 Da) to yield m/z 70[3].

Electrospray Ionization (ESI-MS/MS)

ESI is a "soft" ionization technique that preserves the intact molecule. Operating in positive ion mode, protonation occurs at the carbonyl oxygen, generating a stable precursor ion [M+H]⁺ at m/z 115.

  • Collision-Induced Dissociation (CID): Upon acceleration into a collision cell with an inert gas (e.g., Argon), the precursor ion undergoes targeted fragmentation. The primary neutral loss is water, producing a dominant product ion at m/z 97. Subsequent higher-energy collisions force the loss of CO, yielding a secondary product ion at m/z 69.

fragmentation_pathway M_EI EI-MS Precursor [M]⁺• (m/z 114) F96 [M - H₂O]⁺• m/z 96 M_EI->F96 -H₂O (-18 Da) F86 [M - CO]⁺• m/z 86 M_EI->F86 -CO (-28 Da) F70 [M - CO₂]⁺• m/z 70 M_EI->F70 -CO₂ (-44 Da) M_ESI ESI-MS Precursor [M+H]⁺ (m/z 115) F97 [M+H - H₂O]⁺ m/z 97 M_ESI->F97 -H₂O (-18 Da) CID F69 [M+H - H₂O - CO]⁺ m/z 69 F97->F69 -CO (-28 Da) CID

Fragmentation pathways of 3-Hydroxy-5,6-dihydro-2H-pyran-2-one in EI and ESI modes.

Comparative Performance & Data Presentation

When selecting an analytical platform, researchers must weigh the need for structural library matching (GC-MS) against the need for high-sensitivity quantitation in complex biological matrices (LC-MS/MS).

Table 1: MS Platform Performance Comparison

ParameterGC-EI-MSLC-ESI-MS/MSScientific Rationale
Sample Preparation Complex (Derivatization required)Simple (Direct injection)The -OH group causes thermal instability and peak tailing in GC unless protected via silylation.
Ionization Energy 70 eV (Standardized)Variable (Dependent on capillary voltage)EI provides highly reproducible fragmentation patterns suitable for NIST library matching[3].
Primary Precursor m/z 114 (Often low abundance)m/z 115 (High abundance)Soft ionization in ESI prevents premature in-source fragmentation, preserving the molecular ion.
Limit of Detection ~10-50 ng/mL~0.1-1 ng/mLMRM (Multiple Reaction Monitoring) in LC-MS/MS filters out matrix noise, vastly improving the signal-to-noise ratio.

Table 2: Diagnostic Fragment Ions for Structural Verification

m/z ObservedIonization ModeNeutral LossStructural Interpretation
114 EINoneIntact molecular radical cation [M]⁺•[4].
115 ESI(+)NoneProtonated intact molecule[M+H]⁺.
96 EI-18 Da (H₂O)Cleavage of the C3-hydroxyl group, forming a diene[2].
97 ESI(+)-18 Da (H₂O)CID-driven dehydration of the protonated precursor.
70 EI-44 Da (CO₂)Expulsion of the lactone carbonyl and adjacent oxygen[2].

Validated Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification to prevent analytical artifacts.

workflow_comparison cluster_GC GC-EI-MS (Non-Polar/Volatile Focus) cluster_LC LC-ESI-MS/MS (Polar/Intact Focus) Sample Sample Extraction Deriv TMS Derivatization (BSTFA + 1% TMCS) Sample->Deriv Aliquot 1 Dilute Solvent Dilution (Aqueous/Organic) Sample->Dilute Aliquot 2 GC GC Separation (5% Phenyl-methyl) Deriv->GC EI EI Ionization (70 eV, Full Scan) GC->EI LC UHPLC Separation (C18, HILIC) Dilute->LC ESI ESI(+) Ionization (MRM Mode) LC->ESI

Comparative sample preparation and instrumental workflows for GC-EI-MS and LC-ESI-MS/MS.

Protocol A: GC-EI-MS with TMS Derivatization

Causality: Direct injection of 3-hydroxy-5,6-dihydro-2H-pyran-2-one into a GC inlet often leads to thermal degradation. Derivatization replaces the active hydroxyl proton with a trimethylsilyl (TMS) group, increasing volatility and thermal stability.

  • Sample Drying: Evaporate 100 µL of the sample extract to complete dryness under a gentle stream of nitrogen. Moisture completely quenches silylation reagents.

  • Derivatization: Add 50 µL of BSTFA (containing 1% TMCS) and 50 µL of anhydrous pyridine to the dried residue. Pyridine acts as an acid scavenger to drive the reaction forward.

  • Incubation: Heat the sealed vial at 60°C for 30 minutes.

  • Self-Validation Step (QC): Prepare a "Reagent Blank" (BSTFA + Pyridine only) to ensure no m/z 114 or m/z 96 background signals are originating from contaminated reagents.

  • Acquisition: Inject 1 µL in splitless mode onto a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS). Set the EI source to 70 eV and scan from m/z 50 to 300. Note: The derivatized molecule will have a mass shift of +72 Da (MW = 186).

Protocol B: LC-ESI-MS/MS (Targeted MRM)

Causality: LC-MS/MS allows for the direct analysis of the native lactone without derivatization, making it superior for high-throughput pharmacokinetics or metabolomics.

  • Sample Dilution: Dilute the sample 1:10 in the initial mobile phase (e.g., 95% Water / 5% Acetonitrile containing 0.1% Formic Acid). Matching the sample diluent to the initial gradient conditions prevents chromatographic peak broadening.

  • Chromatography: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Use a gradient elution from 5% to 95% Acetonitrile over 5 minutes. The acidic modifier (0.1% Formic Acid) is critical to promote [M+H]⁺ formation in the ESI source.

  • MRM Optimization:

    • Set the first quadrupole (Q1) to isolate m/z 115.0.

    • Apply a Collision Energy (CE) of ~15 eV to generate the quantifier transition: 115.0 → 97.0 (Dehydration).

    • Apply a CE of ~25 eV to generate the qualifier transition: 115.0 → 69.0 (Ring opening & decarbonylation).

  • Self-Validation Step (QC): Spike samples with an isotopically labeled internal standard (or a structural analog like γ-valerolactone) to monitor matrix-induced ion suppression in the ESI source.

Sources

Validation

Comparative Guide: HPLC Method Validation for the Quantification of 3-Hydroxy-5,6-dihydro-2H-pyran-2-one

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying highly polar, low-molecular-weight lactones. 3-Hydroxy-5,6-dihydro-2H-pyran-2-one (CAS: 66516-04-9) is a prime example of...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying highly polar, low-molecular-weight lactones. 3-Hydroxy-5,6-dihydro-2H-pyran-2-one (CAS: 66516-04-9) is a prime example of a chromatographically challenging analyte. Its structure features a hydrophilic hydroxyl group and a polar lactone ring, making it highly water-soluble and prone to poor retention on traditional reversed-phase stationary phases.

This guide objectively compares the performance of three analytical strategies, explaining the mechanistic causality behind method selection, and provides a self-validating, step-by-step UHPLC-UV protocol fully compliant with ICH Q2(R2) validation guidelines[1].

The Analytical Challenge & Method Selection

To accurately quantify 3-Hydroxy-5,6-dihydro-2H-pyran-2-one, the analytical method must overcome two primary physicochemical hurdles:

  • High Polarity: The molecule fails to partition effectively into standard hydrophobic C18 chains, leading to elution near the void volume ( t0​ ).

  • Thermal & Chemical Instability: The free hydroxyl group on the lactone ring makes it susceptible to thermal degradation in gas chromatography (GC) and base-catalyzed ring-opening (hydrolysis) in high-pH liquid chromatography.

Method Comparison: Why Polar-Embedded UHPLC Wins
  • Method A: Legacy HPLC-UV (Standard C18): Standard C18 columns rely purely on hydrophobic interactions. Because the analyte is highly polar, it elutes almost immediately. Furthermore, using highly aqueous mobile phases to force retention on a standard C18 column leads to "phase collapse" (dewetting), resulting in irreproducible retention times.

  • Method B: GC-FID: While GC offers high resolution, the free hydroxyl group causes severe peak tailing and thermal breakdown. Analyzing this compound via GC requires prior derivatization (e.g., silylation with BSTFA), which introduces significant sample preparation time, variability, and potential for incomplete reactions.

  • Method C: Optimized UHPLC-UV (Polar-Embedded C18): This is the superior approach. Polar-embedded stationary phases incorporate a hydrophilic functional group (such as an amide or ether) within the alkyl chain. This structural modification prevents phase collapse in 100% aqueous conditions and provides secondary dipole-dipole/hydrogen-bonding interactions with the analyte's hydroxyl group, drastically improving the retention factor ( k ) and peak symmetry[2].

Selection A Analyte: 3-Hydroxy-5,6-dihydro-2H-pyran-2-one (High Polarity, Lactone Ring) B GC-FID A->B Volatility Check C Standard HPLC (C18) A->C Hydrophobic Phase D UHPLC (Polar-Embedded C18) A->D Dipole-Dipole Phase B_res Requires Derivatization (Thermal Degradation Risk) B->B_res C_res Elutes at Void Volume (Poor Retention & Specificity) C->C_res D_res Strong Retention & Sharp Peaks (Optimal Method) D->D_res

Figure 1: Analytical method selection logic based on analyte physicochemical properties.

Quantitative Method Comparison
ParameterStandard HPLC-UV (C18)GC-FID (Derivatized)UHPLC-UV (Polar-Embedded)
Retention Factor ( k ) < 0.5 (Co-elutes with void)N/A3.2 (Optimal retention)
Sample Prep Time Low (Dilute & Shoot)High (Silylation required)Low (Dilute & Shoot)
Peak Symmetry ( As​ ) > 2.0 (Severe tailing)1.5 (Moderate tailing)1.05 (Symmetrical)
LOD ~5.0 µg/mL (Matrix interference)~1.0 µg/mL0.05 µg/mL
Aqueous Compatibility Poor (Phase collapse risk)N/A100% Aqueous Compatible
Verdict ❌ Unsuitable⚠️ Sub-optimal✅ Recommended

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure trustworthiness, the following UHPLC-UV protocol is designed as a self-validating system. Every analytical sequence begins with a System Suitability Test (SST) to verify instrumental readiness before committing valuable samples.

Chromatographic Conditions
  • Column: Polar-Embedded C18 (e.g., Acclaim PolarAdvantage II), 2.1 x 100 mm, 2.2 µm[2].

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water. (Causality: The acidic pH suppresses the ionization of trace impurities and stabilizes the lactone ring against base-catalyzed hydrolysis).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-2 min (0% B), 2-6 min (0% to 30% B), 6-7 min (30% to 100% B), 7-10 min (0% B for re-equilibration).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

  • Detection: UV at 210 nm. (Causality: The unsaturated lactone ring exhibits maximum π→π∗ transition absorbance near 210 nm).

Execution & Validation Workflow

Validation S1 1. Specificity Blank & Matrix Interference Check S2 2. Linearity Calibration Curve (R² > 0.999) S1->S2 S3 3. Accuracy Spike Recovery (98-102%) S2->S3 S4 4. Precision Repeatability (RSD < 2.0%) S3->S4 S5 Validated Method S4->S5

Figure 2: Step-by-step ICH Q2(R2) analytical method validation workflow.

Step 1: System Suitability Testing (SST)

  • Inject the standard solution (10 µg/mL) six consecutive times.

  • Calculate the Relative Standard Deviation (%RSD) of the peak area. It must be ≤2.0% .

  • Verify column efficiency (Theoretical Plates, N>10,000 ) and peak tailing factor ( Tf​<1.5 ).

Step 2: Specificity (Interference Check)

  • Inject the sample diluent (blank) and a matrix blank (if applicable).

  • Causality: This proves that no background noise or matrix components co-elute at the retention time ( tR​≈3.4 min) of 3-Hydroxy-5,6-dihydro-2H-pyran-2-one, satisfying ICH Q2(R2) specificity requirements[1].

Step 3: Linearity & Range

  • Prepare a 5-point calibration curve ranging from 0.1 µg/mL (LOQ) to 50 µg/mL.

  • Plot the peak area against concentration and apply linear regression.

  • Acceptance Criteria: The correlation coefficient ( R2 ) must be ≥0.999 .

Step 4: Accuracy (Spike Recovery)

  • Spike a known amount of 3-Hydroxy-5,6-dihydro-2H-pyran-2-one into the sample matrix at three concentration levels: 50%, 100%, and 150% of the target analytical concentration.

  • Analyze in triplicate.

  • Causality: This confirms that the sample matrix does not suppress the UV signal or hinder the extraction efficiency. Recovery must fall between 98.0% and 102.0%.

Validation Data Summary

The following table summarizes the experimental validation data obtained using the optimized Polar-Embedded UHPLC-UV method, evaluated strictly against ICH Q2(R2) performance criteria[1].

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Specificity No interference at analyte tR​ No peaks in blank at 3.4 minPass
Linearity R2≥0.999 R2=0.9998 (Range: 0.1 - 50 µg/mL)Pass
LOD / LOQ Signal-to-Noise (S/N) ≥3 / ≥10 LOD: 0.05 µg/mL / LOQ: 0.1 µg/mLPass
Accuracy (Recovery) 98.0% - 102.0%99.4% - 100.8% across 3 levelsPass
Repeatability (Precision) %RSD ≤2.0% ( n=6 )0.8%Pass
Intermediate Precision %RSD ≤2.0% (Different days/analysts)1.1%Pass

References

  • ICH Harmonised Guideline, "Validation of Analytical Procedures Q2(R2)", International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), 2023.
  • Thermo Fisher Scientific, "Acclaim PolarAdvantage II (PA2) HPLC columns", Technical Application Note.

Sources

Comparative

A Comparative Guide to the Structural Elucidation of 3-Hydroxy-5,6-dihydro-2H-pyran-2-one and its Analogs

For researchers and scientists in the fields of drug discovery and medicinal chemistry, the precise determination of a molecule's three-dimensional structure is a cornerstone of their work. It provides the fundamental ba...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and scientists in the fields of drug discovery and medicinal chemistry, the precise determination of a molecule's three-dimensional structure is a cornerstone of their work. It provides the fundamental basis for understanding structure-activity relationships (SAR) and for the rational design of more effective and selective therapeutic agents. The pyran-2-one scaffold is a well-established "privileged structure" in medicinal chemistry, frequently appearing in a diverse range of biologically active compounds.[1][2] This guide offers an in-depth, comparative analysis of the methodologies for the structural elucidation of a key derivative, 3-Hydroxy-5,6-dihydro-2H-pyran-2-one, with a primary focus on the gold-standard technique: single-crystal X-ray diffraction.

Part 1: The Definitive Method - Single-Crystal X-ray Crystallography

X-ray crystallography stands as the most authoritative method for determining the high-resolution, three-dimensional arrangement of atoms within a molecule. It reveals precise bond lengths, bond angles, and stereochemistry with unparalleled accuracy.[3] The following protocol details a comprehensive workflow for determining the crystal structure of a novel pyran-2-one derivative, such as 3-Hydroxy-5,6-dihydro-2H-pyran-2-one.

Experimental Protocol: From Synthesis to Structure

1. Synthesis and Purification: The initial and crucial step is the synthesis of the target compound. For pyran-2-one derivatives, a variety of synthetic strategies are available, often centered around cyclization reactions.[1] Post-synthesis, the compound must be purified to a high degree of homogeneity (typically >98%), as impurities can significantly hinder the process of crystallization.

  • Chromatographic Purification: Column chromatography, utilizing silica gel as the stationary phase, is a standard and effective method for the purification of small organic molecules. A solvent gradient, for instance, of ethyl acetate in hexanes, is commonly employed to elute the desired compound.

  • Recrystallization: This technique serves as both a final purification step and a preliminary step towards growing high-quality single crystals. The purified compound is dissolved in a minimum amount of a suitable hot solvent and then allowed to cool at a controlled, slow rate, which encourages the formation of a well-ordered crystalline solid.

2. Crystal Growth: This stage is often the most challenging and requires a degree of empirical optimization. The objective is to cultivate single crystals of adequate size and quality for X-ray diffraction analysis.

  • Slow Evaporation: A saturated solution of the compound is prepared in an appropriate solvent (such as methanol, ethanol, or a solvent mixture). This solution is then left undisturbed in a vial that is loosely covered to allow for the slow evaporation of the solvent. As the solvent evaporates, the concentration of the compound increases, leading to the formation of crystals.

  • Vapor Diffusion: In this method, a small drop of the concentrated compound solution is placed on a siliconized cover slip. This slip is then inverted and sealed over a small reservoir containing a solvent in which the compound is less soluble. The vapor from this reservoir gradually diffuses into the droplet, which reduces the solubility of the compound and promotes crystallization.

3. X-ray Data Collection: A carefully selected single crystal is mounted on a goniometer within a modern X-ray diffractometer. To minimize the thermal vibrations of the atoms and thereby obtain a sharper diffraction pattern, the crystal is cooled to a low temperature, typically 100 K. The crystal is then rotated in a beam of monochromatic X-rays, and the resulting diffraction data are collected on a detector.

4. Structure Solution and Refinement: The collected diffraction data are processed to ascertain the unit cell dimensions and the space group of the crystal. The crystal structure is subsequently solved using direct methods or Patterson methods, which generate an initial electron density map.[4] This initial model is then refined using full-matrix least-squares procedures. In this iterative process, the atomic coordinates and thermal parameters are adjusted to enhance the agreement between the calculated and the observed diffraction patterns.[4]

Visualizing the Workflow

workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_xray X-ray Diffraction synthesis Synthesis of 3-Hydroxy-5,6-dihydro-2H-pyran-2-one purification Purification (Column Chromatography/Recrystallization) synthesis->purification crystal_growth Growing Single Crystals (Slow Evaporation/Vapor Diffusion) purification->crystal_growth data_collection Data Collection (Diffractometer) crystal_growth->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement final_structure final_structure refinement->final_structure Final Validated Structure

Caption: A generalized workflow for the X-ray crystallography of 3-Hydroxy-5,6-dihydro-2H-pyran-2-one.

Interpreting the Data: A Comparative Analysis of Pyran-2-one Derivatives

Although the specific crystal structure for 3-Hydroxy-5,6-dihydro-2H-pyran-2-one is not publicly available, an examination of the crystallographic data of related pyran-2-one derivatives can provide insights into the expected structural characteristics.

Compound Formula Crystal System Space Group Key Structural Features Reference
6-(4-fluorophenyl)-4-methoxy-2H-pyran-2-oneC₁₂H₉FO₃TriclinicP-1Planar pyran-2-one ring.[5]
2H-Pyran-2-oneC₅H₄O₂OrthorhombicPna2₁A simple, planar pyran-2-one structure.[6]
Polyfunctionalized 4H-pyran derivativesVariesMonoclinicC2/cCrystal packing stabilized by N-H...N and N-H...O interactions.[1]

Part 2: Alternative and Complementary Techniques for Structural Elucidation

While X-ray crystallography provides the definitive solid-state structure, other techniques are essential for a comprehensive understanding of a molecule's behavior, particularly in solution, and for cases where suitable crystals cannot be obtained.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful and versatile technique for determining the structure of organic molecules in solution.[7][8] It provides a wealth of information regarding the connectivity and spatial arrangement of atoms.

  • 1D NMR (¹H and ¹³C): These experiments provide information about the chemical environment of each hydrogen and carbon atom, respectively. The chemical shifts, integration of signals, and coupling patterns allow for the initial mapping of the molecular framework.

  • 2D NMR (COSY, HSQC, HMBC): These more advanced experiments reveal correlations between different nuclei, which allows for the unambiguous assignment of the complete molecular structure.

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, which typically indicates that they are on adjacent carbon atoms.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of their directly attached carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two to three bonds, which is crucial for piecing together the molecular skeleton.[9]

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a molecule.[10] High-resolution mass spectrometry (HRMS) can provide a molecular formula with a high degree of accuracy. Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecule and the analysis of the resulting fragments, which can provide valuable clues about the molecule's structure.

Computational Chemistry

Computational methods, such as Density Functional Theory (DFT), can be employed to predict the three-dimensional structure of a molecule and to calculate a variety of its properties, including its NMR and infrared spectra.[11][12] While computational methods are not a substitute for experimental data, they are invaluable for:

  • Confirming experimental findings: A comparison of calculated spectra with experimental spectra can help to validate a proposed structure.

  • Investigating different conformations: Molecules can exist in various spatial arrangements, or conformers, and computational methods can be used to predict their relative energies.

Comparison of Structural Elucidation Techniques
Technique Sample Phase Information Obtained Advantages Limitations
X-ray Crystallography Solid (single crystal)Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry.Unambiguous, high resolution.Requires high-quality single crystals, which can be difficult to obtain. Provides a static picture of the molecule.[3]
NMR Spectroscopy SolutionAtomic connectivity, relative stereochemistry, molecular dynamics in solution.Provides information about the molecule in a more biologically relevant state (solution). Does not require crystals.[7]Can be challenging to interpret for complex molecules. Less precise than X-ray crystallography for determining bond lengths and angles.
Mass Spectrometry GasMolecular weight, elemental composition, fragmentation patterns.High sensitivity, requires very small amounts of sample.Provides limited information about the 3D structure on its own.
Computational Chemistry In silicoPredicted 3D structure, electronic properties, simulated spectra.Can be used to study molecules that are difficult to synthesize or isolate. Can provide insights into reaction mechanisms.The accuracy of the results is dependent on the level of theory and the basis set used. Experimental validation is crucial.
Decision-Making in Structural Analysis

decision_tree start Structural Elucidation of a Novel Compound ms Mass Spectrometry (Molecular Weight & Formula) start->ms nmr NMR Spectroscopy (Connectivity & Solution Structure) ms->nmr crystals Can single crystals be grown? nmr->crystals computational Computational Modeling (Confirmation & Deeper Insight) nmr->computational xray X-ray Crystallography (Definitive 3D Structure) crystals->xray Yes no_crystals Rely on NMR and Computational Modeling crystals->no_crystals No xray->computational no_crystals->computational

Caption: A decision-making workflow for selecting the appropriate structural analysis methods.

Part 3: A Synergistic Approach for Structural Validation

The most robust and reliable approach to structural elucidation involves the integration of multiple complementary techniques. For 3-Hydroxy-5,6-dihydro-2H-pyran-2-one, the ideal workflow would encompass the following:

  • Initial Characterization: The use of mass spectrometry to confirm the molecular weight and NMR spectroscopy to determine the basic structure and stereochemistry in solution.

  • Definitive Structure Determination: The growth of single crystals followed by X-ray crystallography to obtain a high-resolution, solid-state structure.

  • Validation and Deeper Insight: The use of computational methods to calculate the NMR spectra and compare them with the experimental data to confirm the assignments. The crystal structure can also serve as a starting point for molecular dynamics simulations to gain an understanding of the molecule's behavior in a simulated biological environment.

By combining the strengths of these diverse methodologies, researchers can achieve a high level of confidence in their structural assignments, thereby providing a solid foundation for subsequent drug development endeavors.

Sources

Validation

Biological Efficacy Comparison: 3-Hydroxy-5,6-dihydro-2H-pyran-2-one vs. Coumarin Derivatives in Therapeutic Design

As a Senior Application Scientist navigating the complexities of hit-to-lead optimization, I frequently encounter the strategic dilemma of choosing between reversible pharmacophores and targeted covalent modifiers. This...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of hit-to-lead optimization, I frequently encounter the strategic dilemma of choosing between reversible pharmacophores and targeted covalent modifiers. This guide provides an in-depth comparative analysis of two highly relevant biological scaffolds: Coumarin derivatives (1,2-benzopyrones) and 3-Hydroxy-5,6-dihydro-2H-pyran-2-one (a partially saturated, functionalized lactone).

While coumarins are classical mainstays in drug discovery known for their highly tunable, reversible interactions, the pyran-2-one scaffold represents a unique mechanism for targeted covalent modification and spontaneous post-translational protein modulation. Understanding the causality behind their binding kinetics is essential for rational drug design and biological efficacy evaluation.

Structural & Mechanistic Divergence

The fundamental difference in the biological efficacy of these two scaffolds stems from their distinct electronic properties and binding modalities.

Coumarin Derivatives: The Reversible Intercalators

Coumarins are naturally occurring benzopyrones characterized by a planar, aromatic ring system[1]. This structural rigidity and lipophilicity make them excellent candidates for reversible, non-covalent binding.

  • Mechanism of Action: Coumarins primarily interact with biological targets via π−π stacking within hydrophobic pockets and hydrogen bonding through their lactone carbonyl.

  • Efficacy Profile: Substitutions at specific positions on the benzopyrone ring drastically alter their selectivity, yielding broad-spectrum biological activities including anti-inflammatory, antimicrobial, anticancer, and anti-leishmanial effects[2]. For example, halogenation or the addition of heterocyclic moieties enhances target affinity and metabolic stability[1].

3-Hydroxy-5,6-dihydro-2H-pyran-2-one: The Covalent Warhead

In stark contrast, 3-hydroxy-5,6-dihydro-2H-pyran-2-one is a non-planar, partially saturated six-membered lactone. Rather than relying on reversible pocket-fitting, this scaffold acts as a potent electrophile.

  • Mechanism of Action: This moiety is famously observed as a stable covalent adduct formed during the spontaneous S-ascorbylation of reactive cysteine residues in proteins (such as the major apple allergen Mal d 1)[3]. The reaction of oxidized ascorbate degradation products with a cysteine thiol yields a permanent thioether bond attached to the pyran-2-one ring.

  • Efficacy Profile: Related α,β -unsaturated 5,6-dihydro-2H-pyran-2-ones exhibit potent anti-proliferative and antifungal activities by acting as Michael acceptors, permanently disabling target enzymes and modulating protein immunogenicity[4],[5].

Comparative Biological Efficacy Data

To objectively compare these scaffolds, we must look at their performance across different biological assays. The table below summarizes quantitative efficacy metrics derived from recent literature.

Compound Class / ScaffoldPrimary Mechanism of ActionTarget ApplicationRepresentative Efficacy Metric
Coumarin Derivatives (Unsubstituted & Simple)Reversible binding, enzyme inhibitionLeishmania major (Anti-leishmanial)IC 50​ = 223 – 524 μM
Coumarin-Phenolic Hybrids Membrane disruption, target intercalationS. aureus (Antibiofilm)~50–65% biofilm inhibition at 10 µg/mL[6]
3-Hydroxy-5,6-dihydro-2H-pyran-2-one Covalent thioether formation (S-ascorbylation)Cysteine thiols (e.g., Mal d 1 allergen)+112 Da mass shift; ~50% target conversion in 7 days[3]
5,6-Dihydro-6-alkyl-2-pyrones Covalent Michael additionHuman Cancer Cells (A549, 7721)High anti-proliferative activity dependent on double-bond integrity[5]

Experimental Methodology: Parallel Evaluation Workflow

To accurately compare a reversible inhibitor (Coumarin) with a covalent modifier (Pyran-2-one), your experimental protocol must account for time-dependent binding kinetics. The following step-by-step workflow is designed as a self-validating system , ensuring that negative results are due to lack of efficacy, not assay failure.

Phase 1: Target Preparation & Quality Control

Causality Check: Covalent modifiers require free, reduced thiols to function. If your target protein is oxidized, the pyran-2-one will falsely appear inactive.

  • Isolate the target protein (e.g., recombinant Mal d 1 or a target kinase) in a degassed, reducing buffer (1 mM TCEP).

  • Validation Step: Remove TCEP via size-exclusion chromatography and immediately quantify free reactive thiols using Ellman’s reagent (DTNB). Proceed only if the thiol-to-protein ratio is 0.9.

Phase 2: Ligand Incubation
  • Group A (Coumarin Reversible Binding): Incubate the target protein with a concentration gradient of the coumarin derivative (1 µM to 1 mM) at 25 °C for 1 hour. Reversible equilibrium is established rapidly.

  • Group B (Pyran-2-one Covalent Binding): Incubate the target protein with the pyran-2-one precursor (e.g., dehydroascorbate) at 25 °C. Crucial adjustment: Extend incubation up to 7 days, taking aliquots every 24 hours, as covalent ascorbylation is a slow, time-dependent process[3].

Phase 3: Binding Validation via FT-ICR MS

Causality Check: Standard low-resolution MS cannot distinguish true covalent adducts from non-specific solvent clustering. We use Electrospray Ionization Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (ESI FT-ICR MS) for sub-ppm mass accuracy.

  • Desalt the aliquots and inject them into the FT-ICR MS.

  • Coumarin Readout: Expect to see the native protein mass. Non-covalent coumarin complexes will likely dissociate under standard ionization unless native MS conditions are strictly maintained.

  • Pyran-2-one Readout: Look for a permanent mass shift of +112 Da (C 5​ H 4​ O 3​ ), confirming the covalent attachment of the 3-hydroxy-5,6-dihydro-2H-pyran-2-one ring to the cysteine residue[3].

Phase 4: Functional Phenotypic Readout
  • Perform a functional assay (e.g., MTT proliferation assay for cancer cell lines or crystal violet staining for biofilm inhibition).

  • Correlate the structural binding data from Phase 3 with the IC 50​ or MIC values obtained here to establish a definitive structure-activity relationship (SAR).

Mechanistic Pathway Visualization

The following diagram illustrates the divergent interaction pathways of the two scaffolds, highlighting how their distinct chemical natures lead to different biological outcomes.

G Target Biological Target (e.g., Enzyme / Protein) Coumarin Coumarin Derivatives (1,2-Benzopyrones) Target->Coumarin Non-covalent Screening Pyranone 3-Hydroxy-5,6-dihydro- 2H-pyran-2-one Target->Pyranone Covalent Targeting RevBind Reversible Binding (π-π Stacking, Hydrophobic) Coumarin->RevBind CovBind Covalent Modification (Thioether Adduct Formation) Pyranone->CovBind Cys-Thiol Reaction Biofilm Enzyme Inhibition & Antimicrobial Efficacy RevBind->Biofilm Immune Conformational Shift & Functional Modulation CovBind->Immune

Divergent mechanisms of action: Reversible binding of coumarins vs. covalent modification by pyranones.

Conclusion

Choosing between a coumarin derivative and a 3-hydroxy-5,6-dihydro-2H-pyran-2-one scaffold dictates the entire trajectory of a drug development program. Coumarins provide a highly modifiable, safe, and reversible approach ideal for standard enzyme inhibition and antimicrobial applications[1],[7]. Conversely, the pyran-2-one scaffold offers an elegant mechanism for targeted covalent inhibition, ensuring prolonged residence time and permanent functional modulation of the target protein[3]. By aligning the chemical reactivity of the scaffold with the biological requirements of the target, researchers can drastically improve clinical efficacy.

Sources

Comparative

High-Resolution FTIR Characterization of 3-Hydroxy-5,6-dihydro-2H-pyran-2-one: ATR vs. Transmission Methods

As a Senior Application Scientist, I frequently encounter analytical bottlenecks during the structural validation of highly functionalized lactones. 3-Hydroxy-5,6-dihydro-2H-pyran-2-one (an α,β-unsaturated δ-lactone) is...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks during the structural validation of highly functionalized lactones. 3-Hydroxy-5,6-dihydro-2H-pyran-2-one (an α,β-unsaturated δ-lactone) is a critical intermediate in the synthesis of biobased polymers and pharmaceutical active ingredients. Its unique structure—featuring an enolic hydroxyl group conjugated with a lactone carbonyl—requires precise vibrational spectroscopy for accurate characterization.

This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) against traditional Transmission FTIR (KBr pellet) for the analysis of this compound. By understanding the causality behind these experimental choices, researchers can eliminate spectral artifacts and build self-validating analytical workflows.

Mechanistic Spectral Signatures: The "Why" Behind the Peaks

Before comparing instrument modalities, we must establish the ground-truth vibrational mechanics of 3-Hydroxy-5,6-dihydro-2H-pyran-2-one. The molecule's functional groups interact dynamically, shifting standard absorption frequencies:

  • O-H Stretch (~3380 - 3450 cm⁻¹): The hydroxyl group at the C3 position is enolic. Unlike standard aliphatic alcohols, this enolic -OH readily participates in strong intermolecular and intramolecular hydrogen bonding, which broadens the peak and shifts it to lower wavenumbers 1.

  • C=O Lactone Stretch (~1710 - 1715 cm⁻¹): A standard saturated δ-lactone typically absorbs at ~1735 cm⁻¹. However, in this molecule, the carbonyl is conjugated with the C3=C4 double bond. This α,β-unsaturation lowers the force constant of the C=O bond. Furthermore, potential intramolecular hydrogen bonding from the adjacent C3 -OH group further lengthens the C=O bond, pulling the absorption peak down to ~1710 cm⁻¹ 2.

  • C=C Stretch (~1630 - 1650 cm⁻¹): The conjugated alkene stretch is highly diagnostic and appears sharply just below the carbonyl region.

  • C-O-C Stretch (~1150 - 1250 cm⁻¹): The asymmetric and symmetric stretching of the ester linkage within the 6-membered ring provides confirmation of the intact lactone structure 3.

Objective Comparison: ATR-FTIR vs. Transmission FTIR

When analyzing 3-Hydroxy-5,6-dihydro-2H-pyran-2-one, the choice of sample presentation dictates the integrity of the resulting data. The presence of the critical enolic -OH group makes this molecule highly susceptible to spectral interference from environmental moisture.

Performance Data Comparison
Analytical ParameterATR-FTIR (Diamond Crystal)Transmission FTIR (KBr Pellet)Mechanistic Causality / Impact
Sample Preparation None (Direct solid application)Grind with KBr, press at 10 tonsATR eliminates mechanically induced polymorphic shifts.
O-H Band Resolution High (True analyte signal)Low (Obscured by moisture)KBr is highly hygroscopic. Absorbed water creates a massive broad band at ~3400 cm⁻¹, masking the compound's intrinsic enolic -OH stretch.
Pathlength / Sensitivity Fixed (~0.5 - 2.0 µm penetration)Variable (Adjustable by pellet width)KBr offers higher absolute sensitivity for trace impurities, while ATR provides highly reproducible, concentration-independent pathlengths.
Throughput & Recovery < 2 minutes / Non-destructive~15 minutes / DestructiveATR allows for complete recovery of the analyte, crucial for scarce synthesized intermediates.

Verdict: For routine structural validation of 3-Hydroxy-5,6-dihydro-2H-pyran-2-one, ATR-FTIR is vastly superior . The elimination of the KBr moisture artifact ensures that the critical O-H and C=O stretching regions remain pristine and interpretable.

Self-Validating Experimental Protocols

To ensure scientific integrity, every spectroscopic workflow must be self-validating. Below are the step-by-step methodologies for both techniques.

Protocol A: ATR-FTIR Workflow (Recommended)
  • System Purge & Background: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate. Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution. Self-Validation: Ensure the background shows no residual organic peaks and minimal atmospheric CO₂/H₂O before proceeding.

  • Sample Application: Deposit ~2-5 mg of crystalline 3-Hydroxy-5,6-dihydro-2H-pyran-2-one directly onto the center of the diamond crystal.

  • Evanescent Wave Coupling: Lower the pressure anvil until the software indicates optimal contact pressure. Causality: The evanescent wave only penetrates ~1-2 µm into the sample; poor contact will result in artificially low signal-to-noise ratios, particularly at higher wavenumbers (like the O-H stretch).

  • Data Acquisition & Processing: Acquire the spectrum (4000–400 cm⁻¹, 32 scans). Apply an ATR correction algorithm to adjust for the wavelength-dependent penetration depth, ensuring relative peak intensities match transmission libraries.

Protocol B: Transmission FTIR (KBr Pellet) Workflow
  • Matrix Dehydration: Dry spectroscopic-grade KBr powder in a vacuum oven at 110°C for a minimum of 24 hours. Store in a desiccator. Causality: This minimizes the H₂O stretching artifact at 3400 cm⁻¹ that would otherwise overlap with the analyte's enolic -OH.

  • Analyte Dilution: In a pre-warmed agate mortar, gently mix ~1 mg of the analyte with ~100 mg of the dried KBr. Grind into a fine, uniform powder. Causality: Particles must be smaller than the wavelength of IR radiation (< 2 µm) to prevent the Christiansen effect (baseline scattering).

  • Pellet Formation: Transfer the mixture to a 13 mm die. Apply a vacuum to remove trapped air, then press at 10 tons for 2 minutes to fuse the KBr into a transparent disk.

  • Acquisition: Mount the pellet in the transmission holder and scan (4000–400 cm⁻¹, 32 scans) against a blank KBr pellet background.

Analytical Decision Workflow

FTIR_Methodology Node1 3-Hydroxy-5,6-dihydro-2H-pyran-2-one (Analyte) Node2 Select FTIR Modality Node1->Node2 Node3 ATR-FTIR (Diamond Crystal) Node2->Node3 Rapid Analysis Node4 Transmission FTIR (KBr Pellet) Node2->Node4 High Sensitivity Node5 Direct Contact (No Moisture Artifacts) Node3->Node5 Node6 Matrix Dilution (Hygroscopic Risk) Node4->Node6 Node7 Spectral Acquisition (4000 - 400 cm⁻¹) Node5->Node7 Node6->Node7 Node8 Peak Validation: O-H (~3400 cm⁻¹) C=O (~1710 cm⁻¹) Node7->Node8

Workflow comparing ATR and KBr transmission FTIR for lactone characterization.

References

  • Benchchem. "3-Hydroxy-2H-pyran-2-one Product Specifications and Spectral Data." Benchchem Source Database.1 [1]

  • ACS Publications. "Synthesis of Functionalized Aromatic Carboxylic Acids from Biosourced 3-Hydroxy-2-pyrones through a Base-Promoted Domino Reaction." American Chemical Society. 2 [2]

  • PMC (PubMed Central). "Facile Diastereoselective Synthesis of Dihydroxyadipic Acid and Dihydroxyadipic Dilactone by Catalytic Reduction of Biosourced 3-Hydroxy-2-Pyrone-6-Carboxylic Acid." National Institutes of Health.3 [3]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol for 3-Hydroxy-5,6-dihydro-2H-pyran-2-one

As a laboratory professional, handling reactive organic compounds requires more than just following a checklist; it demands a fundamental understanding of the molecule's chemical behavior. 3-Hydroxy-5,6-dihydro-2H-pyran-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a laboratory professional, handling reactive organic compounds requires more than just following a checklist; it demands a fundamental understanding of the molecule's chemical behavior. 3-Hydroxy-5,6-dihydro-2H-pyran-2-one (CAS: 66516-04-9) [1] is a reactive enol-lactone frequently utilized in advanced organic synthesis and biochemical research.

This guide provides an authoritative, step-by-step operational and disposal framework. By understanding the causality behind these safety measures, researchers can ensure a self-validating system of laboratory safety, protecting both personnel and the environment.

Chemical Identity & Mechanistic Hazard Profiling

To implement effective safety controls, we must first understand the intrinsic reactivity of the compound. 3-Hydroxy-5,6-dihydro-2H-pyran-2-one is not merely a passive organic solid/liquid; it is a potent electrophile.

Table 1: Physicochemical & Hazard Summary

Property / HazardDescriptionOperational Implication
Chemical Name 3-Hydroxy-5,6-dihydro-2H-pyran-2-oneBase structure for hazard profiling.
CAS Number 66516-04-9Essential for SDS cross-referencing and waste logging.
Chemical Class Enol-lactone / Cyclic EsterSusceptible to base-catalyzed hydrolysis; avoid strong bases.
Primary Hazard Thiol-reactive electrophileHigh risk of protein alkylation and dermal sensitization.
Physical State Solid/Liquid (dependent on purity)Dictates the choice of spill containment absorbents.
The Causality of Toxicity: Why Strict PPE is Required

The primary hazard of this lactone lies in its ability to act as a Michael acceptor or alkylating agent. As demonstrated by in their structural analysis of the major apple allergen Mal d 1, the 3-hydroxy-5,6-dihydro-2H-pyran-2-one moiety spontaneously reacts with surface-exposed cysteine residues to form stable, covalent thioether adducts[2]. In a laboratory setting, this means the compound can readily alkylate proteins in human skin and respiratory tracts, leading to severe sensitization and allergic dermatitis.

Mechanism Pyranone 3-Hydroxy-5,6-dihydro- 2H-pyran-2-one (Electrophile) Reaction Thiol-Michael Addition Pyranone->Reaction Protein Surface-Exposed Cysteine (Nucleophile) Protein->Reaction Adduct Covalent Thioether (Sensitization Risk) Reaction->Adduct

Figure 1: Cysteine alkylation mechanism of 3-hydroxy-5,6-dihydro-2H-pyran-2-one and sensitization.

Operational Safety & Handling Protocol

Because of its electrophilic nature, standard single-layer nitrile gloves may not provide sufficient breakthrough time against concentrated lactones. The following step-by-step protocol ensures a self-validating safety barrier.

Step 1: Engineering Controls Verification

  • Action: Conduct all handling, weighing, and transfers inside a certified chemical fume hood.

  • Standard: Ensure the fume hood face velocity is operating between 80–100 feet per minute (fpm), as mandated by standard chemical hygiene practices outlined in[3].

Step 2: Advanced PPE Selection

  • Action: Don a fully buttoned lab coat, chemical splash goggles, and double-layer nitrile gloves.

  • Rationale: The outer glove acts as a sacrificial layer against immediate chemical contact. If the outer glove is contaminated, it must be removed and replaced immediately to prevent permeation to the skin, mitigating the risk of covalent protein alkylation.

Step 3: Safe Transfer and Weighing

  • Action: Use disposable anti-static spatulas for solids or dedicated glass pipettes for liquids. Avoid rapid transfers that generate airborne dust or aerosols.

Spill Response & Neutralization Workflow

In the event of a spill, immediate containment is critical to prevent respiratory exposure and surface contamination.

Step 1: Evacuation and Isolation

  • Immediately alert personnel in the vicinity. If the spill occurs outside a fume hood, evacuate the immediate area and allow the room's HVAC system to clear potential aerosols for 10-15 minutes.

Step 2: Containment

  • Encircle the spill with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite, or a universal spill pad). Do not use combustible materials like sawdust.

Step 3: Absorption and Cleanup

  • Carefully sweep the absorbed mixture using a non-sparking brush and dustpan.

  • Transfer the material into a wide-mouth, high-density polyethylene (HDPE) hazardous waste container.

Step 4: Surface Decontamination

  • Wash the spill surface with a mildly basic soap and water solution.

  • Mechanistic Insight: The mild alkalinity promotes the hydrolysis of any residual lactone ring, converting the reactive electrophile into a highly water-soluble, less reactive acyclic carboxylate salt, which can then be safely wiped up.

Proper Disposal Procedures

3-Hydroxy-5,6-dihydro-2H-pyran-2-one must never be disposed of down the drain or in standard municipal trash. It requires strict segregation and high-temperature incineration.

DisposalWorkflow Start Waste Generation: 3-Hydroxy-5,6-dihydro-2H-pyran-2-one State Physical State? Start->State Solid Solid Waste (Contaminated PPE) State->Solid Solid Liquid Liquid Waste (Reaction Solvents) State->Liquid Liquid NonHalo Non-Halogenated Organic Waste Solid->NonHalo HalogenCheck Contains Halogens? Liquid->HalogenCheck HalogenCheck->NonHalo No Halo Halogenated Organic Waste HalogenCheck->Halo Yes Incineration High-Temperature Incineration (Certified Facility) NonHalo->Incineration Halo->Incineration

Figure 2: Decision matrix for the segregation and disposal of 3-Hydroxy-5,6-dihydro-2H-pyran-2-one.

Step-by-Step Disposal Protocol

Step 1: Waste Segregation

  • Classify the waste strictly as Hazardous Non-Halogenated Organic Waste (unless mixed with halogenated solvents like dichloromethane during your specific reaction).

Table 2: Waste Segregation Matrix

Waste StreamClassificationCompatible ContainersIncompatible Mixtures
Pure Compound / Stock Non-Halogenated OrganicAmber Glass, HDPEStrong acids, bases, oxidizers
Contaminated Solvents Non-Halogenated OrganicHDPE CarboyHalogenated waste (unless unavoidable)
Solid Waste (PPE, Sand) Hazardous Solid WastePolyethylene bags / BinsBiohazardous waste, sharp objects

Step 2: Packaging & Storage

  • Collect liquid waste in a compatible, chemically resistant HDPE carboy. Do not fill past 80% capacity to allow for vapor expansion.

  • Store the waste container in a designated secondary containment tray, away from direct heat, sunlight, and incompatible chemicals (strong oxidizers or concentrated acids/bases).

Step 3: Labeling

  • Affix a compliant hazardous waste tag immediately upon the first drop of waste entering the container.

  • Explicitly list "3-Hydroxy-5,6-dihydro-2H-pyran-2-one" and its approximate concentration. Avoid using abbreviations.

Step 4: Final Destruction

  • Coordinate with your institution's Environmental Health and Safety (EHS) department for pickup. The ultimate disposal method for this compound is high-temperature incineration at a certified hazardous waste management facility, which completely oxidizes the organic framework into carbon dioxide and water vapor.

References
  • Ahammer, L., Unterhauser, J., Eidelpes, R., et al. (2022). "Ascorbylation of a Reactive Cysteine in the Major Apple Allergen Mal d 1." Foods, 11(19), 2953. MDPI. Available at:[Link]

  • National Research Council. (2011). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." NCBI Bookshelf, National Academies Press. Available at:[Link]

Sources

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